Product packaging for Ceftiofur(Cat. No.:CAS No. 80370-57-6)

Ceftiofur

货号: B124693
CAS 编号: 80370-57-6
分子量: 523.6 g/mol
InChI 键: ZBHXIWJRIFEVQY-IHMPYVIRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

What is Ceftiofur?

This compound is a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity. This compound inactivates and binds penicillin-binding proteins (PBPs) on the inner membranes of bacterial cell walls. PBPs are involved in the final stages of assembling the bacterial cell wall and in shaping the cell wall during division and growth. PBPs are inactivated, disrupting the cross-linkage between peptidoglycan chains necessary for the strength and rigidity of bacterial cell walls. This causes cell lysis and weakening of the cell wall.

This compound salt is a nonpyrogenic, sterile powder for injection that contains this compound sodium.

Uses of this compound

This compound, a third-generation cephalosporin antibiotic first discovered in 1987 and used in veterinary medicine, is now a third-generation antibiotic. It is resistant to hydrolysis by beta-lactamase and has activity against Gram-positive and Gram-negative bacteria. There have been reports of E.coli strains that are resistant to this compound. Desfurolythis compound, a metabolite of this compound, also has antibiotic activity. Therefore, the two compounds are combined to measure antibiotic activity in milk.

The biological role of this compound

This compound is a member of the b-lactam class of antibiotics. It inhibits cell wall component synthesis by binding to penicillin-binding protein in the bacterial cell walls. This compound has activity against Gram-positive and Gram harmful bacteria and is resistant to beta-lactamase. E.coli strains are resistant to this compound.

Desfurolythis compound, a metabolite of desfurolythis compound, also has antibiotic activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N5O7S3 B124693 Ceftiofur CAS No. 80370-57-6

属性

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C19H17N5O7S3/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28)/b23-11-/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHXIWJRIFEVQY-IHMPYVIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104010-37-9 (hydrochloride salt)
Record name Ceftiofur [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID7046702
Record name Ceftiofur
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Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

80370-57-6
Record name Ceftiofur
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Foundational & Exploratory

a molecular structure and chemical properties of Ceftiofur

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur is a third-generation cephalosporin antibiotic exclusively used in veterinary medicine.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains.[2][3] This document provides an in-depth overview of the molecular structure, chemical properties, and antibacterial activity of this compound. Detailed experimental protocols for its analysis and a summary of its mechanism of action are also presented to support further research and development.

Molecular Structure

This compound is a semi-synthetic β-lactam antibiotic characterized by a cephalosporin core. Its chemical structure includes an aminothiazole ring and a methoxyimino group, which confer stability against β-lactamase enzymes.[4] The IUPAC name for this compound is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

IdentifierValue
Chemical Formula C₁₉H₁₇N₅O₇S₃
Molecular Weight 523.6 g/mol
CAS Number 80370-57-6

Chemical Properties

This compound is typically used as its sodium or hydrochloride salt to improve its solubility and stability for formulation. The physicochemical properties of this compound and its common salts are summarized below.

Physical and Chemical Properties
PropertyThis compoundThis compound HydrochlorideThis compound Sodium
Melting Point >212°C (decomposition)[5]~120-125°C or >190°C (decomposition)[6]185°C[7]
pKa 2.68 ± 0.05 (carboxylic acid)Not availableNot available
Water Solubility 249 mg/L (at 20°C, pH 7)InsolubleSoluble
Solubility in Organic Solvents Not readily solubleSoluble in DMSO (≥21.8 mg/mL), Ethanol with sonication (≥9.44 mg/mL)[8]Sparingly soluble in 1,2-propanediol, slightly soluble in 1,3-propanediol[9]
Stability

This compound's stability is significantly influenced by pH and temperature. It is most stable in acidic to neutral conditions (pH 2-6) and degrades rapidly in alkaline environments (pH > 7.4).[10] The primary degradation product is desfuroylthis compound, which itself possesses some antibacterial activity. For parenteral administration, this compound sodium solutions can be stored at room temperature (22°C) or refrigerated (6°C) for up to 48 hours without significant loss of potency.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis. The inactivation of these PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Ceftiofur_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to weakened cell wall Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Cell_Wall->Cell_Lysis Disruption

This compound's mechanism of action.

Antibacterial Spectrum

This compound demonstrates potent activity against a wide range of veterinary pathogens. The minimum inhibitory concentrations (MICs) for key bacteria are presented below.

Bacterial SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Pasteurella multocida≤0.03≤0.03
Mannheimia haemolytica≤0.03≤0.03
Haemophilus somnus≤0.015≤0.015
Actinobacillus pleuropneumoniae≤0.030.06
Streptococcus suis0.060.25
Escherichia coli0.52.0
Salmonella choleraesuis1.02.0
Staphylococcus aureus1.02.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This section details a validated HPLC method for the quantification of this compound in pharmaceutical formulations.

5.1.1. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of 0.02 M disodium hydrogen phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (78:22, v/v)[10]

  • Flow Rate: 1.0 mL/min[10]

  • Detection: UV at 292 nm[10]

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

5.1.2. Standard Solution Preparation

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 20.0 to 120.0 µg/mL.[10]

5.1.3. Sample Preparation (Powder for Injection)

  • Reconstitute the this compound powder for injection with the specified diluent.

  • Dilute an accurately measured volume of the reconstituted solution with the mobile phase to obtain a final concentration within the calibration range.

5.1.4. System Suitability

Perform replicate injections of a standard solution to ensure the chromatographic system is performing adequately. Typical system suitability parameters include tailing factor, theoretical plates, and repeatability of peak areas.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of this compound's MIC against bacterial isolates.

5.2.1. Materials

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound reference standard

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

5.2.2. Procedure

  • Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to create a series of two-fold serial dilutions in the microtiter plates.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound remains a critically important antibiotic in veterinary medicine due to its broad spectrum of activity and stability against β-lactamases. This technical guide provides comprehensive data on its molecular structure and chemical properties, which are essential for formulation development and quality control. The detailed experimental protocols and information on its mechanism of action and antibacterial spectrum will aid researchers and scientists in further investigations and the development of effective therapeutic strategies.

References

A Comparative Analysis of the Physicochemical Properties of Ceftiofur Sodium and Ceftiofur Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ceftiofur, a third-generation cephalosporin antibiotic, is widely utilized in veterinary medicine to combat bacterial infections in livestock. Its efficacy is intrinsically linked to its formulation, with the sodium and hydrochloride salt forms exhibiting distinct physicochemical properties, most notably solubility. This technical guide provides a comprehensive comparison of this compound sodium and this compound hydrochloride, focusing on their solubility profiles, the experimental methodologies used for their determination, and their shared mechanism of action.

Comparative Solubility Profiles

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound sodium and this compound hydrochloride display significant differences in their solubility in aqueous and organic solvents.

This compound Sodium: As the sodium salt of a weak acid, this compound sodium is generally characterized by its high water solubility. This property is advantageous for formulations intended for parenteral administration, where rapid dissolution and absorption are desired.

This compound Hydrochloride: In contrast, the hydrochloride salt is less soluble in aqueous solutions but shows better solubility in certain organic solvents.[1] This characteristic may be leveraged in the development of specific drug delivery systems, such as long-acting injectable suspensions.

The quantitative solubility data for both salts in various solvents are summarized in the tables below.

Solvent System This compound Sodium Reported Solubility Reference
WaterSoluble≥36.85 mg/mL[2]
Dimethyl Sulfoxide (DMSO)Soluble≥78.9 mg/mL[2]
≥ 40 mg/mL[3]
EthanolInsolubleInsoluble[2]
1,3-PropanediolSlightly Soluble-[4]
1,2-PropanediolSparingly Soluble-[4]
10% DMSO / 90% (20% SBE-β-CD in saline)Soluble1.67 mg/mL[5]
Solvent System This compound Hydrochloride Reported Solubility Reference
WaterSoluble, but sparingly in aqueous buffers-[1][6]
Insoluble-[7][8]
Dimethyl Sulfoxide (DMSO)Soluble~20 mg/mL[1]
112 mg/mL[7]
≥21.8 mg/mL[8]
EthanolSoluble~15 mg/mL[1]
40 mg/mL[7]
≥9.44 mg/mL (with ultrasonic)[8]
Dimethylformamide (DMF)Soluble~30 mg/mL[1]
1:3 DMF:PBS (pH 7.2)Sparingly Soluble~0.25 mg/mL[1]
MethanolSoluble-[9]
N,N-DimethylacetamideSoluble-[9]
5% Sodium BicarbonateSlightly Soluble-[9]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental to pharmaceutical development. Various analytical techniques have been employed to quantify the solubility of this compound salts.

2.1. High-Performance Liquid Chromatography (HPLC)

An HPLC method with UV detection is a common technique for determining the concentration of this compound in solution after equilibration.

  • Objective: To quantify the amount of dissolved this compound salt in a given solvent at equilibrium.

  • Methodology:

    • An excess amount of the this compound salt is added to a known volume of the solvent in a sealed container.

    • The suspension is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

    • The saturated solution is filtered to remove any undissolved solid.

    • An aliquot of the clear filtrate is appropriately diluted.

    • The concentration of this compound in the diluted sample is determined using a validated HPLC-UV method.[10][11] The mobile phase, flow rate, and UV detection wavelength are optimized for the specific compound.[10]

  • Data Analysis: The solubility is calculated from the measured concentration and the dilution factor.

2.2. Static Analytical and Gravimetric Methods

These classical methods are straightforward approaches to determining solubility.

  • Objective: To measure the mass of solute that dissolves in a given mass or volume of solvent.

  • Methodology (Gravimetric):

    • A saturated solution is prepared by equilibrating an excess of the solute with the solvent at a constant temperature.[12]

    • A known volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed container.

    • The solvent is evaporated under controlled conditions (e.g., in an oven or under vacuum).

    • The container with the dried solute is weighed again.

  • Data Analysis: The solubility is expressed as the mass of the dissolved solid per volume or mass of the solvent.

2.3. Laser Dynamic Method

This is a more modern technique for solubility measurement.

  • Objective: To determine the temperature at which a solution of a known concentration becomes saturated.

  • Methodology:

    • A solution of the this compound salt with a precise concentration is prepared in the test solvent.

    • The solution is placed in the instrument and subjected to a controlled temperature program (heating or cooling).

    • A laser beam is passed through the solution, and the light transmission is monitored. The point at which solid crystals first appear (during cooling) or completely dissolve (during heating) is detected by a change in light transmission.[13]

  • Data Analysis: This method allows for the rapid determination of solubility over a range of temperatures.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Weigh excess This compound salt prep2 Add to known volume of solvent prep1->prep2 1 equil Agitate at constant temperature until equilibrium is reached prep2->equil 2 sep Filter to remove undissolved solid equil->sep 3 analysis1 Dilute clear filtrate sep->analysis1 4 analysis2 Quantify using validated method (e.g., HPLC) analysis1->analysis2 5 calc Calculate solubility from concentration and dilution factor analysis2->calc 6

Caption: General workflow for determining solubility via the equilibrium method.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound sodium and this compound hydrochloride, once dissolved, release the active this compound molecule. The antibacterial activity of this compound is achieved through the inhibition of bacterial cell wall synthesis, a mechanism common to β-lactam antibiotics.[14]

  • Target: The primary targets are penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[15][16]

  • Action: this compound binds to and inactivates these PBPs.[17][18]

  • Result: The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, which are essential for the strength and rigidity of the bacterial cell wall. This leads to a weakening of the cell wall and ultimately results in cell lysis and bacterial death.[6][18]

Signaling Pathway for this compound's Antibacterial Action

G This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to & Inactivates crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes pbp->crosslinking Inhibition cell_wall Bacterial Cell Wall Synthesis & Integrity crosslinking->cell_wall Essential for lysis Cell Lysis & Bacterial Death cell_wall->lysis Disruption leads to

Caption: this compound inhibits bacterial cell wall synthesis by targeting PBPs.

References

The Metabolic Journey of Ceftiofur in Cattle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the biotransformation of the veterinary antibiotic ceftiofur in bovine species, detailing its major metabolites, pharmacokinetic properties, and the experimental methodologies used for its study.

This compound, a third-generation cephalosporin antibiotic, is widely utilized in veterinary medicine for the treatment of bacterial infections in cattle. Its efficacy is intrinsically linked to its metabolic fate within the bovine system. This technical guide provides a comprehensive overview of the metabolism of this compound, its primary metabolites, and the analytical methods employed to quantify its presence in various tissues.

The Core Metabolic Pathway

Upon administration, this compound is rapidly metabolized, primarily through the cleavage of its thioester bond, a process catalyzed by esterases. This initial biotransformation gives rise to the principal and microbiologically active metabolite, desfuroylthis compound (DFC) , and furoic acid.[1][2] The conversion to DFC is a critical step, as this compound retains the essential β-lactam ring responsible for its antibacterial activity.[3]

The metabolic cascade continues as DFC, a highly reactive molecule, readily binds to various endogenous molecules. It forms conjugates with cysteine and glutathione, leading to the formation of desfuroylthis compound cysteine disulfide (DCCD) and desfuroylthis compound-glutathione .[4] In vitro studies have demonstrated that the kidney and liver are the primary sites for this metabolic activity.[4] Further metabolism can lead to the formation of the 3,3'-desfuroylthis compound disulfide dimer (3,3'-DFD) , which has been identified as a major urinary metabolite in cattle.[1]

The following diagram illustrates the principal metabolic pathway of this compound in bovine species.

Ceftiofur_Metabolism This compound This compound DFC Desfuroylthis compound (DFC) (Active Metabolite) This compound->DFC Esterase Cleavage Furoic_Acid Furoic Acid This compound->Furoic_Acid Esterase Cleavage DCCD Desfuroylthis compound Cysteine Disulfide (DCCD) DFC->DCCD DFCG Desfuroylthis compound-Glutathione DFC->DFCG DFD 3,3'-Desfuroylthis compound Disulfide Dimer (3,3'-DFD) DFC->DFD DFC_Protein DFC-Protein Adducts DFC->DFC_Protein Cysteine Cysteine Cysteine->DCCD Glutathione Glutathione Glutathione->DFCG Protein_Binding Protein Binding Protein_Binding->DFC_Protein

Caption: Metabolic pathway of this compound in bovine species.

Quantitative Analysis of this compound and its Metabolites

The pharmacokinetic profile of this compound and the distribution of its metabolites have been characterized in various bovine tissues and fluids. The following tables summarize key quantitative data from several studies.

Table 1: Pharmacokinetic Parameters of this compound in Cattle

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (hours)Elimination Half-life (t½) (hours)Bioavailability (%)Animal TypeReference
Intramuscular2.21.09 ± 0.211.20 ± 0.26-70.52Lactating Holstein dairy cows[5]
Subcutaneous2.20.88 ± 0.211.50 ± 0.558.67 ± 0.7261.12Lactating Holstein dairy cows[5]
Subcutaneous2.26.64 ± 0.083.38 ± 0.0692.11 ± 0.2577.04 ± 1.64Pre-weaned calves[6]
Intramuscular14.342.410-Veal calves[7]

Table 2: Tissue Residue Concentrations of this compound Metabolites (measured as desfuroylthis compound equivalents)

TissueTime After Last DoseConcentration (µg/kg)Dosing RegimenAnimal TypeReference
Kidney4 hours~250011 mg/kg every 4h (4 doses)Cattle[7]
Liver4 hours~38011 mg/kg every 4h (4 doses)Cattle[7]
Muscle4 hours~8011 mg/kg every 4h (4 doses)Cattle[7]
Fat4 hours~8011 mg/kg every 4h (4 doses)Cattle[7]
Injection Site Muscle4 hours~672011 mg/kg every 4h (4 doses)Cattle[7]
Milk10 hours712.2 mg/kg/day for 5 daysDairy cows[7]
Milk12 hours115 (mean)2.2 mg/kg/day for 5 daysDairy cows[7]

Experimental Methodologies

The study of this compound metabolism relies on a combination of in vitro and in vivo experimental protocols, followed by sophisticated analytical techniques.

In Vitro Metabolism Studies

A common approach to investigate the metabolic capabilities of different tissues involves the use of subcellular fractions.

  • Experimental Workflow:

in_vitro_workflow Tissue Bovine Tissues (Kidney, Liver, Muscle, Lung) Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation S9 S-9 Fraction Centrifugation->S9 Microsomes Microsomal Fraction Centrifugation->Microsomes Incubation Incubation with this compound +/- Cysteine/Glutathione S9->Incubation Microsomes->Incubation Analysis Analysis of Metabolites (e.g., HPLC) Incubation->Analysis

Caption: Workflow for in vitro metabolism studies of this compound.
  • Protocol Details:

    • Tissue Preparation: Kidney, liver, muscle, and lung tissues are collected from bovine subjects.

    • Fractionation: The tissues are homogenized and subjected to differential centrifugation to isolate the S-9 and microsomal fractions, which contain the metabolic enzymes.

    • Incubation: The tissue fractions are incubated with this compound in a suitable buffer. To investigate the formation of specific conjugates, the media may be supplemented with cysteine and glutathione.[4]

    • Analysis: Following incubation, the mixture is analyzed, typically by High-Performance Liquid Chromatography (HPLC), to identify and quantify the parent drug and its metabolites.

In Vivo Studies and Residue Analysis

In vivo studies are essential for understanding the pharmacokinetics and tissue distribution of this compound and its metabolites in the living animal.

  • Dosing and Sampling:

    • Animals are administered this compound via clinically relevant routes, such as intramuscular or subcutaneous injections, at specified dosages.

    • Blood, urine, milk, and tissue samples (kidney, liver, muscle, fat) are collected at various time points post-administration.

  • Analytical Method for Desfuroylthis compound Cysteine Disulfide (DCCD) in Tissues: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the sensitive and specific determination of DCCD, a key marker residue.[8]

    • Extraction:

      • Kidney: Simple extraction with a phosphate buffer.[8]

      • Liver and Muscle: Initial extraction with a phosphate buffer, followed by the use of acetonitrile and hexane to remove proteins and lipids.[8]

    • Cleanup: The extracts are further purified using solid-phase extraction (SPE).[8]

    • Analysis: The final extract is analyzed by LC-MS/MS for the quantification of DCCD.[8]

This technical guide provides a foundational understanding of this compound metabolism in bovine species. For researchers and drug development professionals, a thorough comprehension of these metabolic pathways and analytical methodologies is paramount for ensuring the safe and effective use of this important veterinary antibiotic.

References

Ceftiofur's Interaction with Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is a critical tool in veterinary medicine for treating a variety of bacterial infections.[1][2] Its efficacy stems from its ability to inhibit bacterial cell wall synthesis, a mechanism it shares with other β-lactam antibiotics.[1][2][3] This in-depth technical guide explores the core of this compound's antibacterial action: its binding affinity to penicillin-binding proteins (PBPs). Understanding this interaction at a molecular level is paramount for optimizing dosing strategies, combating resistance, and guiding the development of novel cephalosporins.

This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] It is particularly effective against respiratory pathogens in cattle and swine, including Mannheimia haemolytica, Pasteurella multocida, and Streptococcus suis.[1] The primary mechanism of action involves the acylation and subsequent inactivation of PBPs, enzymes essential for the final steps of peptidoglycan synthesis.[2][3] This disruption of cell wall integrity leads to bacterial cell lysis and death.[2]

While the general mechanism is well-understood, specific quantitative data on the binding affinity of this compound to individual PBPs across different bacterial species remains limited in publicly available literature. This guide will synthesize the current knowledge, provide detailed experimental protocols for determining these crucial binding parameters, and offer visual representations of the underlying molecular pathways.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound is a direct consequence of its interaction with bacterial PBPs. These enzymes are anchored in the cytoplasmic membrane and are responsible for the transpeptidation and transglycosylation reactions that cross-link peptidoglycan chains, providing structural integrity to the bacterial cell wall.

The process can be summarized as follows:

  • Diffusion and Targeting: this compound, like other β-lactam antibiotics, must first penetrate the outer layers of the bacterial cell to reach the periplasmic space where PBPs are located.

  • Covalent Bonding: The strained β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This allows this compound to enter the active site of the PBP.

  • Enzyme Inactivation: A serine residue within the PBP active site attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This effectively inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis.

  • Cell Lysis: The inhibition of peptidoglycan cross-linking weakens the cell wall. In a hypotonic environment, this leads to an inability to withstand internal osmotic pressure, resulting in cell lysis and death.

cluster_periplasm Periplasmic Space cluster_cellwall Cell Wall Synthesis This compound This compound PBP Active PBP (Transpeptidase) This compound->PBP Binds to active site InactivePBP Inactive Acyl-PBP Complex PBP->InactivePBP Acylation CrosslinkedPG Cross-linked Peptidoglycan WeakenedWall Weakened Cell Wall InactivePBP->WeakenedWall Inhibition of cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CrosslinkedPG PBP-mediated cross-linking Lysis Cell Lysis WeakenedWall->Lysis

Figure 1. Mechanism of this compound Action.

Quantitative Binding Affinity Data

Direct quantitative data on the binding affinity of this compound to specific PBPs, such as the 50% inhibitory concentration (IC50) or the inhibition constant (Ki), are not extensively reported in the available scientific literature. However, the minimum inhibitory concentration (MIC) is a widely used measure of an antibiotic's potency and can serve as an indirect indicator of its effectiveness in inhibiting bacterial growth, which is a consequence of PBP binding.

The tables below summarize available MIC data for this compound against key veterinary pathogens. It is important to note that while MIC values reflect the overall antibacterial effect, they are influenced by various factors beyond PBP binding, including drug penetration through the bacterial outer membrane and susceptibility to β-lactamases.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Veterinary Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli (ceftriaxone-susceptible)0.51.0[4]
Escherichia coli (ESBL-producing)≥32-[4]
Pasteurella multocida≤0.12≤0.12[5]
Mannheimia haemolytica--Data not available in provided search results
Streptococcus suis--Data not available in provided search results
Staphylococcus aureus--Data not available in provided search results

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

For context, studies on other third-generation cephalosporins have demonstrated specific PBP binding affinities. For example, ceftobiprole has shown good affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae.[6][7] Similarly, ceftaroline exhibits high affinity for PBP2a in MRSA.[7][8] While not direct evidence for this compound, these findings highlight the diversity of PBP binding profiles within the cephalosporin class and underscore the need for specific data for each compound.

Experimental Protocols for Determining PBP Binding Affinity

The determination of a β-lactam's binding affinity for specific PBPs is crucial for understanding its mechanism of action and spectrum of activity. A widely used method is the competitive binding assay using a fluorescently labeled penicillin, such as Bocillin-FL. This assay measures the ability of the unlabeled β-lactam (in this case, this compound) to compete with Bocillin-FL for binding to PBPs.

Preparation of Bacterial Membranes

This protocol outlines the isolation of bacterial membranes containing PBPs, a critical first step for in vitro binding assays.

Materials:

  • Bacterial culture grown to mid-logarithmic phase

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and DNase)

  • Ultracentrifuge

  • Bradford assay reagents or equivalent for protein quantification

Procedure:

  • Harvest Cells: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with cold PBS.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate to allow for enzymatic degradation of the cell wall and DNA.

  • Mechanical Disruption (Optional): For robust cells, sonication or French press may be used to ensure complete lysis.

  • Membrane Isolation: Centrifuge the lysate at a low speed to remove intact cells and large debris. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the membranes.

  • Wash and Resuspend: Wash the membrane pellet with PBS to remove cytosolic proteins. Resuspend the final pellet in a minimal volume of PBS or a suitable buffer for the binding assay.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay.

Competitive PBP Binding Assay

This protocol describes the competitive binding assay to determine the IC50 of this compound for specific PBPs.

Materials:

  • Prepared bacterial membranes

  • This compound solutions of varying concentrations

  • Bocillin-FL (fluorescent penicillin)

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Incubation: In separate microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C). Include a control with no this compound.

  • Fluorescent Labeling: Add a fixed, non-saturating concentration of Bocillin-FL to each tube and incubate for a further defined period (e.g., 10-15 minutes). This allows the Bocillin-FL to bind to any PBPs not already occupied by this compound.

  • Quenching: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

  • Electrophoresis: Separate the membrane proteins by SDS-PAGE.

  • Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands will be inversely proportional to the concentration of this compound.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band. Plot the percentage of Bocillin-FL binding against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that inhibits 50% of Bocillin-FL binding to a specific PBP.

cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay BacterialCulture Bacterial Culture (mid-log phase) Harvest Harvest & Wash Cells BacterialCulture->Harvest Lysis Cell Lysis (Lysozyme, DNase) Harvest->Lysis Centrifugation1 Low-speed Centrifugation (remove debris) Lysis->Centrifugation1 Ultracentrifugation High-speed Centrifugation (pellet membranes) Centrifugation1->Ultracentrifugation Membranes Isolated Membranes (containing PBPs) Ultracentrifugation->Membranes Incubation Incubate Membranes with this compound Membranes->Incubation Labeling Add Bocillin-FL (fluorescent probe) Incubation->Labeling Quench Quench Reaction Labeling->Quench SDSPAGE SDS-PAGE Quench->SDSPAGE Scan Fluorescence Scan SDSPAGE->Scan Analysis Data Analysis (determine IC50) Scan->Analysis

Figure 2. Experimental Workflow for PBP Binding Assay.

Conclusion

This compound remains a cornerstone of veterinary antimicrobial therapy due to its potent bactericidal activity against a broad spectrum of pathogens. This activity is fundamentally linked to its ability to bind and inactivate penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis. While specific quantitative data on the binding affinity of this compound to individual PBPs is not extensively documented, the established methodologies, such as competitive binding assays, provide a clear path for researchers to elucidate these critical parameters. A deeper understanding of the molecular interactions between this compound and its PBP targets will be invaluable for optimizing its clinical use, monitoring for the emergence of resistance, and driving the rational design of the next generation of cephalosporin antibiotics for veterinary medicine.

References

Unraveling the Fate of Ceftiofur: A Technical Guide to Early-Stage Degradation Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of early-stage research on the degradation pathways of Ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine. Understanding its environmental fate and the stability of its residues is critical for both ecological risk assessment and the development of new, more robust drug formulations. This document provides a comprehensive overview of this compound's degradation through hydrolysis, biodegradation, and photodegradation, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Degradation Pathways of this compound

This compound is susceptible to degradation through several mechanisms, primarily hydrolysis and biodegradation, with photodegradation also playing a role. The two principal degradation pathways involve the cleavage of the β-lactam ring and the hydrolysis of the thioester bond.

Hydrolysis: Under controlled alkaline conditions, the primary hydrolysis product of this compound is desfuroylthis compound (DFC), which is also the most abundant metabolite found in bovine blood.[1] This process involves the hydrolytic cleavage of the thioester bond.[1][2][3][4] Further degradation under acidic conditions can convert desfuroylthis compound into a thiolactone.[1] Other hydrolysis products include furoic acid and thiofuroic acid.[1]

Biodegradation: The primary mechanism of this compound biodegradation is the cleavage of the β-lactam ring, often facilitated by β-lactamase enzymes produced by various bacteria.[2][3][4][5][6] This process leads to the formation of cef-aldehyde, a major metabolite identified in the presence of microorganisms from animal wastewater.[2][3][4][5] Unlike this compound and DFC, cef-aldehyde does not possess a β-lactam ring and exhibits reduced antimicrobial activity.[2][3][4]

The following diagram illustrates the two primary degradation pathways of this compound.

Ceftiofur_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Thioester Bond Cleavage) This compound->Hydrolysis Biodegradation Biodegradation (β-Lactam Ring Cleavage) This compound->Biodegradation DFC Desfuroylthis compound (DFC) Hydrolysis->DFC Cef_Aldehyde Cef-Aldehyde Biodegradation->Cef_Aldehyde Furoic_Acid Furoic Acid DFC->Furoic_Acid Further hydrolysis Thiolactone Thiolactone DFC->Thiolactone Acidic conditions

Primary degradation pathways of this compound.

Quantitative Data on this compound Degradation

The rate of this compound degradation is significantly influenced by environmental factors such as temperature and pH. The following tables summarize quantitative data from various studies.

Table 1: Effect of Temperature on this compound Degradation Kinetics in Aqueous Solutions
Temperature (°C)Total Degradation Rate Constant (x 10⁻³ h⁻¹)Hydrolysis Rate Constant (x 10⁻³ h⁻¹)Contribution of Biodegradation (%)Contribution of Hydrolysis (%)Reference
150.4 - 2.80.1--[2][3][4]
251.4 - 4.4---[2][3][4]
356.3 - 11-~78~22[2][3][4]
4511 - 175.4-~49[2][3][4][7]

Note: Total degradation rates were measured in aqueous solutions blended with 1% to 5% recycled water from a beef farm. The contribution of biodegradation and hydrolysis was estimated at 35°C and 45°C.

Table 2: Effect of pH and Heat Treatment on this compound Degradation in Milk
TreatmentInitial Concentration (ppb)Final Concentration (ppb)Degradation (%)Reference
Low pH (4.0)234240.33No significant change[8]
High pH (10)2341095.72[8]
Low-Temperature Long-Time (LTLT) Pasteurization (63°C for 30 min)--No significant change[8]
High-Temperature Short-Time (HTST) Pasteurization (72°C for 15 s)--No significant change[8]
High-Temperature Long-Time (HTLT) (92°C for 20 min)--35.24[8]

Experimental Protocols for Studying this compound Degradation

This section outlines a general experimental workflow for investigating the degradation of this compound, followed by specific methodologies for hydrolysis, biodegradation, and photodegradation studies.

Experimental_Workflow Start Start: Define Study Objectives Sample_Prep Sample Preparation (e.g., Spike this compound into matrix) Start->Sample_Prep Incubation Incubation under Controlled Conditions (Temperature, pH, Light, Microbes) Sample_Prep->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching (e.g., Acetonitrile addition) Sampling->Quenching Extraction Analyte Extraction Quenching->Extraction Analysis Instrumental Analysis (HPLC, LC-MS/MS) Extraction->Analysis Data_Analysis Data Analysis (Kinetics, Metabolite ID) Analysis->Data_Analysis End End: Report Findings Data_Analysis->End

General experimental workflow for this compound degradation studies.
Hydrolysis Study Protocol

  • Preparation of Solutions: Prepare aqueous solutions of this compound at a known concentration. Adjust the pH of the solutions to desired levels (e.g., acidic, neutral, and alkaline) using appropriate buffers.

  • Incubation: Incubate the solutions at various controlled temperatures in the dark to prevent photodegradation.[2]

  • Sampling: At predetermined time intervals, collect aliquots from each solution.

  • Sample Quenching and Analysis: Immediately quench any further degradation, for example, by adding acetonitrile.[2] Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining this compound and identify degradation products.[7]

Biodegradation Study Protocol
  • Inoculum Preparation: Obtain a relevant microbial source, such as recycled water from a concentrated animal feeding operation (CAFO) or a specific bacterial strain like Escherichia coli CS-1.[2][5]

  • Experimental Setup: Prepare a sterile aqueous solution containing this compound and a nutrient medium. Inoculate the solution with the microbial source. A control experiment with an autoclaved (sterile) microbial source should be run in parallel to distinguish between biodegradation and abiotic degradation.[2]

  • Incubation: Incubate the cultures under controlled aerobic conditions at different temperatures.[5]

  • Sampling and Analysis: At specific time points, withdraw samples. Terminate microbial activity, for instance, by adding acetonitrile and centrifugation.[2] Analyze the samples by HPLC or LC-MS/MS to determine the concentration of this compound and identify metabolites like cef-aldehyde.[2][5]

Photodegradation Study Protocol
  • Solution Preparation: Prepare aqueous solutions of this compound in quartz cells.

  • Irradiation: Expose the solutions to a controlled light source, such as UVC (254 nm) or UVA (352 nm) radiation.[9] A control sample should be kept in the dark.

  • Monitoring: Monitor the degradation of this compound over time by taking samples at regular intervals.

  • Analysis: Analyze the samples using a validated HPLC method with UV detection to quantify the remaining parent compound and detect the formation of photoproducts.[9][10]

Conclusion

The degradation of this compound is a multifaceted process influenced by chemical, biological, and physical factors. Early-stage research has established that the primary degradation pathways involve the hydrolysis of the thioester bond, leading to the formation of desfuroylthis compound, and the enzymatic cleavage of the β-lactam ring, resulting in cef-aldehyde. The kinetics of these degradation processes are heavily dependent on temperature and pH. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the degradation of this compound and other cephalosporin antibiotics. A thorough understanding of these pathways is essential for managing the environmental impact of veterinary pharmaceuticals and for the development of more stable and effective drug products.

References

exploring the antibacterial spectrum of Ceftiofur

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antibacterial Spectrum of Ceftiofur

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a third-generation cephalosporin antibiotic exclusively used in veterinary medicine. It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a critical tool for treating various infectious diseases in livestock and companion animals.[1][2][3][4] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. The information is intended to support researchers, scientists, and drug development professionals in their work with this important antimicrobial agent.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][5][6] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

The process can be summarized as follows:

  • Binding to PBPs: this compound covalently binds to the active site of PBPs located on the inner membrane of the bacterial cell wall.[4][6][7]

  • Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[4][6]

  • Cell Wall Weakening and Lysis: The disruption of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][6][7]

This compound is also noted for its stability against many β-lactamases, enzymes produced by some bacteria that can inactivate many penicillin-based antibiotics.[1][4]

cluster_pathway Mechanism of Action This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to This compound->PBPs Binds to & Inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Disrupts Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall->Cell_Lysis Leads to

Mechanism of Action of this compound.

In addition to its direct antibacterial effects, this compound has been shown to modulate the host inflammatory response. Studies have indicated that this compound can impair the secretion of pro-inflammatory cytokines through the inhibition of the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8]

LPS Lipopolysaccharide (LPS) MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Cytokines Pro-inflammatory Cytokine Secretion MAPK->Cytokines NFkB->Cytokines

Inhibition of Inflammatory Signaling Pathways.

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against a wide range of bacterial pathogens of veterinary importance.[2][3][9] This includes activity against both Gram-negative and Gram-positive aerobes.

In Vitro Susceptibility Data

The in vitro activity of this compound is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[10] The following tables summarize the MIC data for this compound against key veterinary pathogens. Data is presented as the MIC range, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates).

Table 1: In Vitro Activity of this compound against Gram-Negative Veterinary Pathogens

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Pasteurella multocidaVaries≤0.008 - 0.06≤0.015≤0.03[11]
Mannheimia haemolyticaVaries≤0.008 - 0.06≤0.015≤0.03[11]
Haemophilus somnusVaries≤0.008 - 0.03≤0.008≤0.015[11]
Actinobacillus pleuropneumoniae515Not specifiedNot specified≤2.0[12]
Escherichia coliVariesNot specified0.51.0[13]
Salmonella spp.539Not specifiedNot specifiedNot specified[9]
Klebsiella pneumoniaeVariesNot specified0.51.0[13]

Table 2: In Vitro Activity of this compound against Gram-Positive Veterinary Pathogens

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus suis539Not specifiedNot specifiedNot specified[9]
Streptococcus equiVariesNot specifiedNot specified0.06[12]
Staphylococcus aureus539Not specifiedNot specified1.0[9]

It is important to note that the active metabolite of this compound, desfuroylthis compound, also possesses antibacterial activity and is often measured in susceptibility testing.[1][9] While generally equivalent in activity against Gram-negative organisms, desfuroylthis compound may be less active than the parent compound against some Gram-positive bacteria, particularly staphylococci and streptococci.[9]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these procedures to ensure accuracy and reproducibility.[14][15][16]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the most common method for quantifying the in vitro activity of an antimicrobial agent.[10][17] The two primary methods recommended by the CLSI are broth dilution and agar dilution.[15][18]

3.1.1. Broth Microdilution Method (as per CLSI M07)

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Preparation of Microtiter Plates: Dispense the appropriate volume of sterile Mueller-Hinton broth (or other suitable broth for fastidious organisms) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution across the wells of the microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[10]

start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions of this compound prep_stock->serial_dilution prep_plates Prepare Broth-filled Microtiter Plates prep_plates->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Broth Microdilution MIC Testing Workflow.

3.1.2. Agar Dilution Method (as per CLSI M07)

In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes. The surface of each plate is then spot-inoculated with a standardized bacterial suspension.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.

  • Preparation of Agar Plates: Prepare a series of molten Mueller-Hinton agar (or other suitable agar) tubes. Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot-inoculate the surface of each agar plate with the bacterial suspension. A control plate with no antibiotic should also be inoculated.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or a single colony.

Quality Control

To ensure the accuracy of MIC testing, quality control must be performed concurrently with each test run. This involves testing reference bacterial strains with known MIC values for the antimicrobial agent being tested. The CLSI document M100 provides the acceptable quality control ranges for various antimicrobial agents, including this compound.

Conclusion

This compound remains a highly effective and important antimicrobial agent in veterinary medicine due to its broad spectrum of activity against key bacterial pathogens. A thorough understanding of its mechanism of action and in vitro antibacterial spectrum is essential for its prudent and effective use. The standardized methodologies provided by the CLSI are critical for the accurate determination of this compound's activity and for ongoing surveillance of antimicrobial resistance. This guide provides a foundational resource for professionals involved in the research and development of this vital veterinary antibiotic.

References

Ceftiofur's historical development and discovery timeline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Historical Development and Discovery of Ceftiofur

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a third-generation cephalosporin antibiotic, has become a cornerstone of veterinary medicine for treating bacterial infections in a wide range of animal species. This technical guide provides a comprehensive overview of the historical development and discovery timeline of this compound, from its initial synthesis to the approval of various modern formulations. It details the key scientific milestones, presents critical quantitative data in a structured format, outlines experimental protocols for its synthesis and evaluation, and visualizes its mechanism of action and development pathway.

Introduction

This compound is a semisynthetic, broad-spectrum cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[3][4] First described in 1987, this compound was developed by The Upjohn Company (now part of Zoetis) to address the need for a potent and safe antibiotic for veterinary use.[5][6] This document traces its journey from a promising chemical entity to a widely used therapeutic agent.

Historical Development and Discovery Timeline

The development of this compound is marked by several key milestones, from its initial discovery to the introduction of various formulations designed to improve efficacy, convenience, and therapeutic coverage.

  • 1987: this compound is first described in scientific literature as a new third-generation cephalosporin for veterinary use.[1][5]

  • 1988: The first commercial formulation, Naxcel® (this compound sodium), a sterile powder for reconstitution, receives its original New Animal Drug Application (NADA) approval from the U.S. Food and Drug Administration (FDA) for the treatment of bovine respiratory disease (BRD).[7][8]

  • 1990s: The use of Naxcel® is expanded through supplemental NADA approvals to include other indications and species, such as swine bacterial respiratory disease, equine respiratory infections, and canine urinary tract infections.[7][9][10]

  • Late 1990s/Early 2000s: Development of new formulations to improve ease of use and target specific diseases. This period saw the introduction of Excenel® (this compound hydrochloride), a ready-to-use (RTU) sterile suspension.[11][12]

  • 2005: this compound is authorized for use in the European Union, with Naxcel marketed by Zoetis Belgium SA.[1]

  • Mid-2000s: Further innovation leads to intramammary formulations for treating mastitis in dairy cattle, marketed as Spectramast® LC (lactating cow) and Spectramast® DC (dry cow).[13][14][15]

  • 2009: The first generic version of this compound sodium sterile powder is approved by the FDA, filed by Cephazone Pharma, LLC.[16]

G cluster_1980s 1980s: Discovery and Initial Approval cluster_1990s 1990s: Expansion of Use cluster_2000s 2000s: Formulation Innovation and Generic Entry 1987_Desc 1987: this compound first described 1988_App 1988: Naxcel® (this compound Sodium) FDA Approval for BRD 1987_Desc->1988_App 1990s_Exp Expansion of Naxcel® to swine, equine, and canine indications 1988_App->1990s_Exp Excenel_Intro Introduction of Excenel® (this compound HCl) RTU suspension 1990s_Exp->Excenel_Intro Spectramast_Intro Introduction of Spectramast® for mastitis Excenel_Intro->Spectramast_Intro 2005_EU 2005: EU Authorization Excenel_Intro->2005_EU 2009_Gen 2009: First generic this compound Sodium approved 2005_EU->2009_Gen

Figure 1: this compound Development and Approval Timeline

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[14][15]

  • Target Binding: this compound binds to and inactivates penicillin-binding proteins (PBPs).[1][3]

  • Enzyme Inhibition: PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[1][17]

  • Cell Lysis: Inactivation of PBPs disrupts the cross-linkage of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[1][17]

G cluster_workflow Generalized this compound Synthesis Workflow start Start Materials: - 7-ACA Derivative - Activated Side Chain step1 Step 1: Amidation Reaction (Coupling of side chain to cephem nucleus) start->step1 step2 Step 2: Deprotection (Removal of protecting groups, if applicable) step1->step2 step3 Step 3: Salt Formation (Reaction with a sodium base to form this compound Sodium) step2->step3 step4 Step 4: Purification & Isolation (Crystallization, Filtration, Drying) step3->step4 end Final Product: Sterile this compound Sodium step4->end

References

Methodological & Application

Application Note: Quantification of Ceftiofur in Plasma using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic extensively used in veterinary medicine to treat bacterial infections in various animal species.[1][2] Pharmacokinetic and residue studies require a robust and reliable analytical method for the quantification of this compound and its metabolites in biological matrices such as plasma. In biological systems, this compound is rapidly metabolized to desfuroylthis compound, which contains a free sulfhydryl group and can form conjugates with proteins.[2][3] Therefore, analytical methods typically involve a cleavage step to release the bound metabolite, followed by derivatization to a stable form, desfuroylthis compound acetamide (DCA), for accurate quantification.[2][3][4]

This document provides a detailed protocol for the quantification of this compound and its metabolites in plasma using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The method is based on the conversion of all this compound-related residues to DCA, followed by chromatographic separation and quantification.

Experimental Protocols

1. Sample Preparation: Derivatization and Extraction

This protocol describes a common method for the derivatization of this compound and its metabolites to desfuroylthis compound acetamide (DCA) and subsequent solid-phase extraction (SPE) for sample clean-up. An alternative protein precipitation method is also described.

1.1. Derivatization and Solid-Phase Extraction (SPE)

  • Materials:

    • Plasma samples

    • Internal Standard (IS) solution (e.g., 100 µg/mL cefotaxime in methanol)

    • 0.4% Dithioerythritol (DTE) in borate buffer

    • Iodoacetamide buffer

    • Oasis HLB solid-phase extraction columns

    • 5% Glacial acetic acid in methanol

    • HPLC mobile phase for reconstitution

  • Procedure:

    • Thaw frozen plasma samples and vortex to ensure homogeneity.

    • Pipette 100 µL of plasma into a clean test tube.

    • Add 15 µL of the internal standard solution (100 µg/mL cefotaxime).

    • Add 7 mL of 0.4% dithioerythritol in borate buffer.

    • Incubate the mixture in a water bath at 50°C for 15 minutes to cleave the thioester bond of this compound and release desfuroylthis compound.[5]

    • Cool the tubes to room temperature.

    • Add 1.5 mL of iodoacetamide buffer to derivatize the free sulfhydryl group of desfuroylthis compound to the stable acetamide form (DCA).[5]

    • Condition an Oasis HLB extraction column.

    • Pass the entire solution through the pre-conditioned Oasis HLB extraction column.

    • Elute the analyte and internal standard with 5% glacial acetic acid in methanol.[5]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the residue in 200 µL of the HPLC mobile phase.[5]

    • Inject 50 µL into the HPLC system.[5]

1.2. Alternative Sample Preparation: Protein Precipitation

For a more simplified approach, protein precipitation can be used.[2][3]

  • Procedure:

    • Follow steps 1-7 from the derivatization protocol above.

    • Add a protein precipitating agent (e.g., acetonitrile or trichloroacetic acid).

    • Vortex vigorously and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for direct injection or further clean-up if necessary.

2. HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., Symmetry C18, 4.6 x 250 mm, 5 µm)[1]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient mixture of (A) 0.1% trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in acetonitrile.[1] An alternative isocratic mobile phase consists of 0.025 M sodium dihydrogen phosphate (pH 7) and acetonitrile (34:66, v/v).[2][6]

    • Gradient Program: Start with 90% A and 10% B, ramp to 75% A and 25% B over 25 minutes, then return to initial conditions over 3 minutes.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 45-50 µL[5][6]

    • UV Detection Wavelength: 265 nm or 266 nm.[1][4] Other reported wavelengths include 292 nm and 310 nm.[6][7]

    • Column Temperature: 37°C[6]

3. Method Validation

The analytical method should be validated according to established guidelines to ensure reliability. Key validation parameters are summarized in the data presentation section.

Data Presentation

The following tables summarize the quantitative data from various validated HPLC-UV methods for this compound quantification in plasma.

Table 1: Chromatographic and Detection Parameters

ParameterMethod 1Method 2Method 3
Column Symmetry C18 (4.6 x 250 mm, 5 µm)[1]µ-Bondapack C18 (250mm x 4.6 mm, 5 µm)[2]PLRP-S polymeric column[4]
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile[1]0.025 M Sodium dihydrogen phosphate (pH 7) and Acetonitrile (34:66, v/v)[2][6]A: 0.1% TFA in WaterB: Acetonitrile[4]
Elution Gradient[1]Isocratic[2][6]Gradient[4]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2][6]0.4 mL/min[4]
Detection Wavelength 265 nm[1]310 nm[2][6]266 nm[4]
Retention Time (this compound derivative) ~12 min[5]Not SpecifiedNot Specified
Retention Time (IS - Cefotaxime) ~17 min[5]Not ApplicableNot Applicable

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 0.1 - 100[1]0.4 - 40[3]0.1 - 10[2]
Correlation Coefficient (r²) >0.999[1]Not SpecifiedNot Specified
Limit of Quantification (LOQ) (µg/mL) 0.1[1]Not Specified0.11[2][6]
Limit of Detection (LOD) (µg/mL) Not Specified0.15[3]0.03[2][6]
Intra-day Precision (%RSD) 0.7 - 4.5[1]2.1 (at 5 µg/mL)[3]Not Specified
Inter-day Precision (%RSD) 3.6 - 8.8[1]10.3[3]Not Specified
Accuracy/Recovery (%) 99% (average recovery)[1]-4.2% (mean accuracy)[3]Within acceptable limits[2]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC-UV Analysis cluster_output Output plasma Plasma Sample (100 µL) add_is Add Internal Standard (e.g., Cefotaxime) plasma->add_is add_dte Add Dithioerythritol (DTE) & Incubate (50°C, 15 min) add_is->add_dte add_iodoacetamide Add Iodoacetamide (Derivatization) add_dte->add_iodoacetamide spe Solid-Phase Extraction (SPE) (Oasis HLB) add_iodoacetamide->spe elute Elute with Acetic Acid in Methanol spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC System reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (e.g., 265 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification results This compound Concentration in Plasma quantification->results

Caption: Experimental workflow for this compound quantification in plasma.

References

Application of Ceftiofur in Veterinary Clinical Trials: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely utilized in veterinary medicine due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is frequently the subject of clinical trials to evaluate its efficacy and pharmacokinetics for various indications in a range of animal species.[4] this compound is approved for treating respiratory diseases in cattle, swine, sheep, goats, and horses, as well as foot rot and metritis in cattle.[1][4] This document provides detailed application notes and protocols for the use of this compound in veterinary clinical trials, with a focus on data presentation, experimental methodologies, and visual workflows.

Data Presentation: Efficacy and Pharmacokinetics of this compound

The following tables summarize quantitative data from various veterinary clinical trials involving this compound, categorized by animal species.

Table 1: this compound Applications in Bovine Clinical Trials
IndicationAnimal ModelThis compound Formulation & DosageAdministration RouteDurationKey Findings & EfficacyReference
Bovine Respiratory Disease (BRD)Holstein CalvesThis compound2 mg/kg BWSingle subcutaneous injectionSignificant improvement in clinical illness scores; resolution of BRD symptoms by day 14.[5][6][5][6][7]
Bovine Respiratory Disease (BRD)Ruminating Calves (~3 months old)This compound (1 mg/kg) vs. This compound (1 mg/kg) + Ketoprofen (3 mg/kg)Subcutaneous (this compound) or Intramuscular (Combination)3 to 5 daysCombination therapy showed a significantly higher clinical success rate (67%) compared to this compound alone (48%).[8][8]
Acute Puerperal Metritis (APM) PreventionDairy Cows with uterine E. coli at day 1 postpartumThis compound hydrochlorideNot specifiedNot specifiedThe study aimed to quantify the efficacy of this compound in preventing APM in a specific subset of cows.[9][9]
Table 2: this compound Applications in Swine Clinical Trials
IndicationAnimal ModelThis compound Formulation & DosageAdministration RouteDurationKey Findings & EfficacyReference
Swine Respiratory Disease (SRD)Feeder PigsThis compound Crystalline Free Acid (CCFA)5.0 mg CE/kg BWSingle intramuscular injectionEffective for the treatment and control of SRD associated with A. pleuropneumoniae, P. multocida, H. parasuis, and S. suis.[10][11][10][11]
Streptococcus suis InfectionHealthy and infected pigsThis compound hydrochloride oily suspension5 mg/kg BWSingle intramuscular injectionA dosage regimen of 1.94 mg/kg every 72 hours was suggested to be sufficient for bactericidal activity.[12][12]
Pasteurella multocida InfectionPigsThis compound hydrochloride5 mg/kg BWSingle intramuscular injectionA dose of 0.46 mg/kg was determined to be sufficient for a bactericidal effect against P. multocida.[13][13]
Table 3: this compound Applications in Equine Clinical Trials
IndicationAnimal ModelThis compound Formulation & DosageAdministration RouteKey Pharmacokinetic ParametersReference
General PharmacokineticsAdult MaresThis compound sodium2.2 mg/kgIV, IM, and SCMean peak plasma concentrations were 10.43 µg/ml (IV), 1.279 µg/ml (IM), and 0.61 µg/ml (SC).[14]
General PharmacokineticsNeonatal FoalsThis compound sodium (5 mg/kg) or CCFA (6.6 mg/kg)IV and SC (sodium), SC (CCFA)Cmax for CCFA was 2.52 µg/mL with a tmax of 11.33 h.[15][15]
Pharmacokinetics in PregnancyPregnant Pony MaresThis compound sodium2.2 mg/kg or 4.4 mg/kgIntramuscularPeak serum concentrations of the metabolite DCA were 3.97 µg/ml (low dose) and 7.45 µg/ml (high dose).[16]
Regional Limb PerfusionHorsesThis compound2 g in 100 mLIntravenous Regional Limb PerfusionSynovial fluid concentrations were above the MIC for common pathogens at 5 minutes and 8 hours post-perfusion.[17]
Table 4: this compound Applications in Canine Clinical Trials
IndicationAnimal ModelThis compound Formulation & DosageAdministration RouteKey Pharmacokinetic ParametersReference
General PharmacokineticsHealthy Beagle DogsThis compound sodium2.2 mg/kgIV and SCThe study developed a non-linear mixed-effects model for this compound pharmacokinetics.[18]
General PharmacokineticsClinically Healthy DogsThis compound Crystalline-Free Acid (CCFA)5.0 mg/kgSubcutaneousCmax was 1.98 µg/mL, tmax was 22.3 h, and half-life was 56.6 h.[19]
Tear Film PharmacokineticsDogsThis compound Crystalline-Free Acid (Excede®)5 mg/kgSubcutaneousThis compound was detectable in tears for up to 10 days, but concentrations were below the MIC for common ocular pathogens.[20]

Experimental Protocols

This section details the methodologies for key experiments cited in the application of this compound in veterinary clinical trials.

Protocol 1: Efficacy of this compound for Bovine Respiratory Disease (BRD)
  • Objective: To investigate the clinical efficacy and safety of this compound for treating BRD in calves.[5][6][7]

  • Animal Model: Thirty Holstein calves were divided into three groups: Group I (healthy control), Group II (healthy, treated), and Group III (clinically diagnosed with BRD, treated).[5][6][7]

  • Treatment Administration: Groups II and III received a single subcutaneous injection of this compound at a dose of 2 mg/kg body weight.[5][6][7]

  • Clinical Assessment: All groups were clinically evaluated at day 0, 7, and 14 post-administration.[5][6][7] Parameters assessed included:

    • Illness score

    • Body weight and body weight gain

    • Feed intake

    • Body temperature

    • Depression score

    • Nasal and ocular discharges

    • Ear and coughing score

  • Microbiological Assessment: Deep nasal swabs were collected for pathogen isolation and identification.[8]

G cluster_enrollment Animal Selection and Grouping cluster_treatment Treatment Protocol cluster_assessment Clinical and Microbiological Assessment cluster_endpoints Endpoints start 30 Holstein Calves grouping Divide into 3 Groups start->grouping g1 Group I: Healthy Control (n=10) grouping->g1 g2 Group II: Healthy Treated (n=10) grouping->g2 g3 Group III: BRD Diagnosis (n=10) grouping->g3 day0 Day 0 Assessment (Pre-treatment) g1->day0 treatment This compound (2 mg/kg BW) Single SC Injection g2->treatment g3->treatment treatment->day0 day7 Day 7 Assessment day0->day7 nasal_swab Deep Nasal Swab Collection day0->nasal_swab day14 Day 14 Assessment day7->day14 clinical_scores Clinical Illness Scores day14->clinical_scores body_metrics Body Weight, Gain, Feed Intake day14->body_metrics phys_signs Temperature, Depression, Discharges day14->phys_signs pathogen_iso Pathogen Isolation nasal_swab->pathogen_iso

Caption: Workflow for a clinical trial evaluating this compound efficacy in BRD-affected calves.

Protocol 2: Pharmacokinetics of this compound in Horses
  • Objective: To determine and compare the pharmacokinetics of this compound following intravenous, intramuscular, and subcutaneous administration in horses.[14]

  • Animal Model: Six adult mares were used in a crossover study design.[14]

  • Treatment Administration: Each horse received a single dose of this compound sodium (2.2 mg/kg) via intravenous, intramuscular, and subcutaneous routes, with a washout period between treatments.[14]

  • Sample Collection: Blood samples were collected at specific time points before and after drug administration.

  • Analysis: Plasma concentrations of this compound and its active metabolite, desfuroylthis compound, were measured using high-performance liquid chromatography (HPLC).[16][18] Pharmacokinetic parameters were then calculated.

G cluster_setup Study Setup cluster_admin Drug Administration (2.2 mg/kg this compound) cluster_sampling Sample Collection and Analysis horses 6 Adult Mares design Crossover Study Design horses->design iv Intravenous (IV) design->iv washout Washout Period iv->washout blood_sampling Serial Blood Sampling iv->blood_sampling im Intramuscular (IM) im->washout im->blood_sampling sc Subcutaneous (SC) sc->blood_sampling washout->im washout->sc hplc HPLC Analysis for this compound & Metabolites blood_sampling->hplc pk_analysis Pharmacokinetic Modeling hplc->pk_analysis G cluster_enrollment Enrollment and Grouping cluster_treatment Treatment Administration (Day 0) cluster_assessment Post-Treatment Monitoring cluster_outcome Outcome Assessment pigs Pigs with Clinical Signs of SRD randomization Randomization pigs->randomization mic MIC Determination for Isolated Pathogens pigs->mic treatment_group Treatment Group randomization->treatment_group control_group Placebo Control Group randomization->control_group ceftiofur_inj Single IM Injection of this compound (5.0 mg CE/kg) treatment_group->ceftiofur_inj placebo_inj Single IM Injection of Placebo control_group->placebo_inj clinical_obs Daily Clinical Observations (Days 1-7) ceftiofur_inj->clinical_obs temp_rec Rectal Temperature Recording (Days 1, 3, 6) ceftiofur_inj->temp_rec placebo_inj->clinical_obs placebo_inj->temp_rec efficacy Treatment Efficacy Comparison clinical_obs->efficacy temp_rec->efficacy G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_outcome Clinical Outcome absorption Absorption distribution Distribution absorption->distribution metabolism Metabolism to Desfuroylthis compound distribution->metabolism elimination Elimination metabolism->elimination time_above_mic Time above MIC (T>MIC) metabolism->time_above_mic Plasma Concentration mic Minimum Inhibitory Concentration (MIC) mic->time_above_mic bacterial_killing Bacterial Killing time_above_mic->bacterial_killing efficacy Clinical Efficacy bacterial_killing->efficacy dose_regimen Optimal Dosing Regimen efficacy->dose_regimen

References

Application Note: Utilizing Ceftiofur as a Selective Agent in Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceftiofur is a third-generation cephalosporin antibiotic used in veterinary medicine to treat bacterial infections.[1][2] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its potent bactericidal action and stability in the presence of beta-lactamase enzymes make it a valuable tool in microbiology for selective culture applications.[2][3][4] This document provides detailed protocols and data for using this compound as a selective agent to isolate or enumerate specific bacterial populations, such as those carrying resistance genes or intrinsically resistant species.

Mechanism of Action

This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][4] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[4][5][6] PBPs are crucial for the final stages of peptidoglycan synthesis, the primary component of the cell wall. By interfering with the cross-linking of peptidoglycan chains, this compound weakens the cell wall, leading to cell lysis and death.[4][5]

CEF This compound PBP Penicillin-Binding Proteins (PBPs) CEF->PBP Binds & Inactivates PG Peptidoglycan Cross-linking PBP->PG Inhibits CW Cell Wall Synthesis CL Cell Lysis

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Quantitative Data: In Vitro Susceptibility

The efficacy of this compound as a selective agent depends on the target organism's susceptibility. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Below is a summary of MIC values for this compound against various bacterial pathogens of veterinary importance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacterial Species

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Interpretation (at ≤2 µg/mL)Reference
Staphylococcus aureus--Susceptible[7]
Coagulase-negative staphylococci-1.097% Susceptible[7]
Streptococcus dysgalactiae--Susceptible[7]
Streptococcus uberis--Mostly Susceptible[7]
Escherichia coli--94.9% Susceptible[7]
Pasteurella multocida≤0.03≤0.03Susceptible[8]
Mannheimia haemolytica≤0.03≤0.03Susceptible[8]
Haemophilus somnus≤0.03≤0.03Susceptible[8]
Trueperella pyogenes≤2.0≤2.0Susceptible[9]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Interpretation is based on CLSI breakpoints where specified.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for use in culture media.

Materials:

  • This compound Sodium or this compound Hydrochloride powder

  • Dimethyl sulfoxide (DMSO)[10]

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile filter (0.22 µm pore size) and syringe

Procedure:

  • Calculation: Determine the required mass of this compound powder to prepare a 10 mg/mL stock solution.

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. A concentration of up to 100 mg/mL in DMSO is achievable.[10]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 years or at -80°C for up to 1 year in solvent.[10] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Impregnated Selective Agar Plates

This protocol details the method for preparing agar plates containing a specific concentration of this compound for selecting resistant bacteria.

Materials:

  • Bacteriological agar medium (e.g., Mueller-Hinton Agar, MacConkey Agar)[11][12]

  • Autoclave

  • Water bath (set to 50-55°C)

  • This compound stock solution (from Protocol 1)

  • Sterile petri dishes

Procedure:

  • Media Preparation: Prepare the desired agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cooling: Place the sterilized agar in a water bath set to 50-55°C. Allow the medium to cool to this temperature to prevent heat degradation of the antibiotic.

  • Antibiotic Addition:

    • Thaw an aliquot of the this compound stock solution.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in the agar. A common starting concentration for selecting resistant Enterobacteriaceae is 1 µg/mL to 8 µg/mL.[12]

    • Add the calculated volume of this compound stock solution to the molten agar.

  • Mixing: Swirl the flask gently but thoroughly to ensure even distribution of the antibiotic throughout the medium. Avoid creating air bubbles.

  • Pouring Plates: Pour the this compound-impregnated agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).

  • Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted in a sealed bag at 4°C, protected from light. Use within 2-4 weeks.

prep Prepare & Autoclave Agar Medium cool Cool Agar to 50-55°C prep->cool add Add this compound Stock Solution cool->add mix Mix Gently & Thoroughly add->mix pour Pour into Petri Dishes mix->pour store Solidify, Dry, & Store at 4°C pour->store

Caption: Workflow for preparing this compound-impregnated selective agar plates.

Protocol 3: Broth Microdilution for MIC Determination

This protocol provides a method for determining the MIC of this compound against a specific bacterial isolate, which is crucial for choosing an effective selective concentration.[11]

Materials:

  • 96-well microtiter plate

  • Bacterial isolate grown overnight on an agar plate

  • Sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)[11]

  • This compound stock solution

  • Spectrophotometer or McFarland turbidity standards

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Pick a single colony from the agar plate and inoculate it into sterile broth.

    • Incubate until the culture reaches the log phase of growth.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]

  • Serial Dilution:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a gradient of this compound concentrations.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.[11] Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11]

  • Reading Results: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum Prepare Bacterial Inoculum (0.5 McFarland) plate Add Broth, this compound, & Inoculum to 96-well Plate inoculum->plate dilutions Prepare 2-fold Serial Dilutions of this compound dilutions->plate incubate Incubate Plate (18-24h at 37°C) plate->incubate read Read Plate for Visible Growth incubate->read determine Determine MIC read->determine

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Ceftiofur in Swine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) modeling of ceftiofur in swine, including detailed experimental protocols and data analysis guidelines. This compound is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat respiratory diseases in pigs. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy.

Pharmacokinetic Data of this compound in Swine

The following tables summarize key pharmacokinetic parameters of different this compound formulations after intramuscular (IM) administration in swine. This compound is rapidly metabolized to desfuroylthis compound (DFC), which is the primary active metabolite.[1][2] Pharmacokinetic analyses are typically performed on the concentration of this compound and its desfuroylthis compound-related metabolites.

Table 1: Pharmacokinetic Parameters of this compound Sodium and this compound Hydrochloride in Swine

FormulationDose (mg/kg BW)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Reference
This compound Sodium315.8 ± 3.400.4 - 4169 ± 45.413.5 ± 2.61[3]
This compound Hydrochloride311.8 ± 1.671 - 4216 ± 28.021.0[3][4]
This compound Sodium528.3 ± 4.450.33 - 2302 ± 54.4-[3]
This compound Hydrochloride529.7 ± 6.720.66 - 2382 ± 89.8-[3]

Table 2: Pharmacokinetic Parameters of this compound Crystalline Free Acid (CCFA) in Swine

Dose (mg/kg BW)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Reference
5.02.271213343

Note: Data for CCFA can be sustained for longer periods, providing therapeutic plasma levels for at least 7 days with a single dose.

Experimental Protocols

This section outlines the detailed methodologies for conducting a pharmacokinetic study of this compound in swine. These protocols are based on established practices and can be adapted for specific research needs.

Animal Selection and Acclimation
  • Animal Model: Healthy young pigs, typically 3-4 weeks of age, are commonly used.[4] The number of animals should be sufficient for statistical power, often in groups of eight or more.[4]

  • Health Status: All pigs should be clinically healthy and free from diseases that could affect pharmacokinetics. A veterinary examination is recommended prior to the study.

  • Acclimation: House the pigs in a controlled environment for a period of at least 7 days before the start of the experiment to allow for adaptation to housing, diet, and handling.[5]

  • Housing: Pigs should be housed in pens that allow for easy observation and handling. Environmental conditions such as temperature and light-dark cycles should be controlled and monitored.

  • Diet: Provide a standard, antibiotic-free diet and ad libitum access to water throughout the study period.

Dosing Preparation and Administration
  • Dose Calculation: Calculate the required dose of this compound for each pig based on its body weight.

  • Formulation Preparation:

    • This compound Sodium: Reconstitute the sterile powder with the provided diluent according to the manufacturer's instructions.

    • This compound Hydrochloride and CCFA: These are typically ready-to-use sterile suspensions. Gently swirl the vial to ensure a uniform suspension before drawing the dose.

  • Administration:

    • Administer the calculated dose via a single intramuscular (IM) injection.

    • The preferred injection site is the post-auricular region of the neck.[2]

    • Use an appropriate needle size for the age and size of the pigs.

Blood Sample Collection
  • Sampling Time Points: Collect blood samples at predetermined time points to adequately characterize the plasma concentration-time profile. A typical schedule includes samples at 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration.[3]

  • Collection Technique:

    • Collect blood samples from the jugular vein or other suitable site.

    • Use vacutainers containing an appropriate anticoagulant (e.g., heparin or EDTA).

    • The volume of blood collected at each time point should be minimized to avoid undue stress on the animal, typically 2-5 mL.

Plasma Processing and Storage
  • Plasma Separation:

    • Centrifuge the blood samples at approximately 1,500 x g for 10-15 minutes at 4°C to separate the plasma.[6][7]

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

  • Storage:

    • Transfer the plasma samples into labeled cryovials.

    • Store the plasma samples at -20°C or lower until analysis.[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol describes a common HPLC method for the quantification of this compound and its metabolites in swine plasma.

  • Sample Preparation (Derivatization):

    • To a 0.5 mL plasma sample, add a solution containing a reducing agent (e.g., dithioerythritol) in a borate buffer to cleave the thioester bond of this compound and its metabolites, forming desfuroylthis compound (DFC).[8]

    • Incubate the mixture to allow for the reaction to complete.

    • Add a derivatizing agent (e.g., iodoacetamide) to convert DFC to a stable derivative, desfuroylthis compound acetamide (DFA).[8]

    • Precipitate plasma proteins using an acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).[8][9]

    • Centrifuge the sample to pellet the precipitated proteins.

    • The supernatant can be directly injected into the HPLC system or further purified using solid-phase extraction (SPE).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is common.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detector: UV detection at a wavelength of approximately 266 nm is suitable for DFA.[10]

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound or DFA in blank swine plasma.

    • Quantify the concentration of DFA in the unknown samples by comparing their peak areas to the standard curve.

Pharmacokinetic Modeling
  • Non-Compartmental Analysis (NCA):

    • NCA is a model-independent method used to determine key PK parameters directly from the plasma concentration-time data.[11]

    • Cmax and Tmax: The maximum observed plasma concentration and the time at which it occurs are determined directly from the data.[12]

    • Area Under the Curve (AUC): Calculated using the linear trapezoidal rule from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).[12]

    • Terminal Half-life (t½): Determined from the slope of the terminal phase of the log-linear plasma concentration-time curve.

    • Clearance (CL) and Volume of Distribution (Vd): Calculated from the dose and AUC.

  • Compartmental Analysis:

    • This approach involves fitting the plasma concentration-time data to a specific compartmental model (e.g., one- or two-compartment model) to describe the absorption, distribution, and elimination of the drug.

    • Software such as WinNonlin can be used for this analysis.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Pharmacokinetic Study in Swine cluster_pre Pre-Study Phase cluster_study Study Phase cluster_post Post-Study Phase animal_selection Animal Selection and Acclimation dose_prep Dose Preparation animal_selection->dose_prep dosing Intramuscular Dosing dose_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing analysis HPLC Analysis processing->analysis modeling Pharmacokinetic Modeling analysis->modeling

Caption: A flowchart illustrating the key steps in a typical pharmacokinetic study of this compound in swine.

This compound Metabolic Pathway

G Metabolic Pathway of this compound This compound This compound DFC Desfuroylthis compound (DFC) (Active Metabolite) This compound->DFC Rapid Metabolism (Thioester bond cleavage) Metabolites Further Metabolites (e.g., DFC-cysteine disulfide) DFC->Metabolites Excretion Excretion (Primarily in Urine) Metabolites->Excretion

Caption: A simplified diagram showing the metabolic conversion of this compound to its active metabolite.

References

Analytical Methods for the Detection of Ceftiofur in Milk: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in dairy cattle, including respiratory diseases and mastitis.[1][2] Due to its importance in animal health, there is a corresponding need for robust analytical methods to monitor its residues in milk to ensure food safety and prevent the development of antimicrobial resistance.[1] The U.S. Food and Drug Administration (FDA) has set a tolerance level of 50 parts per billion (ppb) for this compound in milk, while the European Union has established a Maximum Residue Limit (MRL) of 100 µg/kg (100 ppb).[3][4]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on various analytical methods for detecting this compound and its metabolites in milk.

Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard for the quantitative and confirmatory analysis of this compound residues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it an ideal confirmatory method for this compound residue analysis.[2][5] The method often involves the conversion of this compound and its metabolites to a more stable derivative, desfuroylthis compound acetamide (DCA), for reliable detection.[5][6]

Quantitative Data Summary for LC-MS/MS Methods

ParameterMethod 1[7]Method 2[2]Method 3[6]Method 4[3]
Analyte This compoundThis compound (CEF)Desfuroylthis compound acetamide (DCA)This compound
Limit of Detection (LOD) 0.5 ng/mL0.486 ng/mL (ESI+)0.05 µg/kg10 ppb (ng/mL)
Limit of Quantification (LOQ) 1 ng/mL1.701 ng/mL (ESI+)0.1 µg/kg25 ppb (ng/mL)
Recovery (%) Satisfied NVRQS (Korea) guidelinesNot Specified82.52–105.86%Not Specified
Linear Range Not SpecifiedNot Specified0.1 to 50 µg/kg25-200 ppb
Sample Preparation Not SpecifiedProtein precipitation with acetonitrileDerivatization to DCA, SPE cleanupUltrafiltration

Experimental Protocol: LC-MS/MS for this compound (as DCA)

This protocol is a synthesized methodology based on common practices described in the literature.[5][6]

A. Sample Preparation and Derivatization

  • Deproteination: Mix 1 mL of milk sample with 2 mL of acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Reduction: Transfer the supernatant to a new tube. Add 1 mL of borate buffer and a solution of dithioerythritol (DTE) to cleave the disulfide bonds of this compound metabolites, converting them to desfuroylthis compound (DFC).[5]

  • Derivatization: Add iodoacetamide to the solution to convert the unstable DFC into the stable desfuroylthis compound acetamide (DCA).[5]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the DCA analyte with methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

B. Chromatographic Conditions

  • Instrument: Ultra-High Performance Liquid Chromatography (UPLC) system.

  • Column: C18 reverse-phase column (e.g., Chromolith® High-Resolution RP-18).[2]

  • Mobile Phase: A gradient of 0.1% formic acid or trifluoroacetic acid in water (A) and acetonitrile (B).[5][7]

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 10-100 µL.[3]

C. Mass Spectrometry Conditions

  • Instrument: Triple-quadrupole tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode (ESI+).[2]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for DCA.

LC-MS/MS Experimental Workflow

cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis milk Milk Sample (1 mL) deprotein Add Acetonitrile (Protein Precipitation) milk->deprotein centrifuge1 Vortex & Centrifuge deprotein->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant reduce Add DTE in Borate Buffer (Reduction to DFC) supernatant->reduce derivatize Add Iodoacetamide (Derivatization to DCA) reduce->derivatize spe_load Load onto C18 SPE Cartridge derivatize->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute DCA spe_wash->spe_elute evap Evaporate to Dryness spe_elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Workflow for LC-MS/MS analysis of this compound as DCA derivative in milk.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Diode Array Detection (DAD) is another powerful technique for quantifying this compound. While generally less sensitive than LC-MS/MS, it is a reliable and widely accessible method. A critical consideration for HPLC analysis of this compound in a complex matrix like milk is the necessity of using matrix-matched calibration to ensure accurate quantification.[9]

Quantitative Data Summary for HPLC Methods

ParameterMethod 1[9]Method 2[8]
Detector UVDiode Array (DAD)
LOD Not SpecifiedBelow MRLs
LOQ Not SpecifiedNot Specified
Recovery (%) Not SpecifiedHigh recoveries reported
Key Finding Matrix-matched calibration is essential for accuracy.Method successfully validated.
Sample Preparation Not SpecifiedMatrix Solid-Phase Dispersion (MSPD)

Experimental Protocol: HPLC-DAD

This protocol is based on the MSPD procedure described by Tölgyesi et al. (2020).[8]

A. Sample Preparation (MSPD)

  • Place 0.5 g of C18 sorbent in a glass mortar.

  • Add 0.5 mL of the milk sample and blend until a homogenous mixture is obtained.

  • Transfer the mixture into a syringe barrel to act as an SPE column.

  • Elute the analytes with 2 mL of methanol followed by 2 mL of acetonitrile.

  • Filter the eluate and evaporate to dryness.

  • Dissolve the residue in 500 µL of water and inject 100 µL into the HPLC system.

B. Chromatographic Conditions

  • Instrument: HPLC system with DAD detector.

  • Column: C18 reverse-phase column.[7]

  • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous solution (e.g., with trifluoroacetic acid) and an organic solvent like acetonitrile.[7][9]

  • Detection: Monitor at the wavelength of maximum absorbance for this compound.

HPLC-DAD Experimental Workflow

cluster_prep Sample Preparation (MSPD) cluster_analysis Analysis milk Milk Sample (0.5 mL) blend Blend with C18 Sorbent milk->blend pack Pack into Syringe Column blend->pack elute Elute with Methanol & Acetonitrile pack->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Water evap->reconstitute hplc Inject into HPLC-DAD reconstitute->hplc data Chromatographic Separation hplc->data quant Quantification via UV Absorbance data->quant

Caption: Workflow for HPLC-DAD analysis of this compound in milk using MSPD.

Immunoassay Methods

Immunoassays, such as ELISA, are rapid screening methods based on antigen-antibody reactions. They are well-suited for high-throughput screening of a large number of samples.

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercial ELISA kits for this compound detection are typically based on a competitive immunoassay format. In this setup, this compound in the sample competes with a this compound-enzyme conjugate for a limited number of antibody binding sites. The resulting color intensity is inversely proportional to the amount of this compound in the sample.[10]

Quantitative Data Summary for ELISA

ParameterMethod 1 (Commercial Kit)[10]
Assay Type Indirect-Competitive ELISA
Detection Limit in Milk 5 ppb
Principle This compound in sample competes with coated antigen for antibody binding.

Experimental Protocol: General Competitive ELISA

This is a general protocol for a commercial competitive ELISA kit.[10]

  • Sample Preparation: Milk samples may require a simple dilution or centrifugation step as per the kit manufacturer's instructions.

  • Reagent Preparation: Prepare standards, controls, and enzyme conjugates according to the kit manual.

  • Incubation: Add the prepared standards, controls, and milk samples to the antibody-coated microtiter wells.

  • Competitive Reaction: Add the this compound-enzyme conjugate to each well. Incubate to allow competition between the sample this compound and the conjugate for the antibody binding sites.

  • Washing: Wash the wells to remove unbound reagents.

  • Substrate Addition: Add a TMB substrate solution to the wells. The enzyme bound to the plate will convert the substrate, leading to color development.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Reading: Read the absorbance of each well using a microplate reader.

  • Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Competitive ELISA Workflow

cluster_assay ELISA Protocol cluster_analysis Analysis sample Add Sample/Standard to Coated Wells conjugate Add Enzyme Conjugate sample->conjugate incubate Incubate (Competitive Binding) conjugate->incubate wash Wash Wells incubate->wash substrate Add TMB Substrate wash->substrate color Incubate (Color Development) substrate->color stop Add Stop Solution color->stop read Read Absorbance (Microplate Reader) stop->read calculate Calculate Concentration (vs. Standard Curve) read->calculate

Caption: General workflow for a competitive ELISA test for this compound.

Microbial Inhibition Assays

Microbial inhibition assays are broad-spectrum screening tests that detect the presence of antibiotic residues by their effect on the growth of a specific bacterium, typically Bacillus stearothermophilus.[4][11]

Performance Data for Commercial Microbial Inhibition and Receptor-Binding Assays

A study evaluating four commercial tests for this compound in waste milk spiked at 100 ppb reported the following performance.[1]

Test NameTest TypeSensitivitySpecificity
Penzyme Enzymatic100%59.2%
BetaStar Receptor-binding100%55.5%
Delvo test Microbial Inhibition100%44.4%
SNAP test Receptor-binding100%29.6%

Note: While all tests showed 100% sensitivity at the 100 ppb spike level, specificity varied, indicating a higher potential for false-positive results, especially in waste milk.[1]

Experimental Protocol: General Microbial Inhibition Assay (e.g., Delvotest)

This protocol is based on the principle of the Delvotest.[4][11]

  • Sample Addition: Add a specific volume of the milk sample to a test ampoule or microplate well containing agar, nutrients, and spores of Bacillus stearothermophilus.

  • Incubation: Incubate the ampoule at a constant temperature (e.g., 64°C) for a set period (e.g., ~3 hours).

  • Interpretation:

    • Negative Result: If no antibiotics are present, the bacteria will grow, produce acid, and cause a pH indicator in the medium to change color (e.g., from purple to yellow).

    • Positive Result: If antibiotic residues (like this compound) are present above the detection limit, bacterial growth will be inhibited, and the medium will remain its original color (e.g., purple).

Microbial Inhibition Assay Workflow

cluster_assay Assay Protocol cluster_results Result Interpretation sample Add Milk Sample to Test Ampoule with Spores incubate Incubate at 64°C (~3 hours) sample->incubate observe Observe Color Change incubate->observe positive No Color Change (Purple) = Positive for Inhibitors observe->positive Growth Inhibited negative Color Change (Yellow) = Negative for Inhibitors observe->negative Growth Occurs

Caption: Workflow for a typical microbial inhibition assay for antibiotics in milk.

Method Comparison and Selection

Choosing the appropriate analytical method depends on the specific application, required sensitivity, sample throughput, and available resources.

FeatureLC-MS/MSHPLC-DADELISAMicrobial Inhibition Assay
Principle Chromatographic Separation & Mass DetectionChromatographic Separation & UV DetectionAntigen-Antibody BindingBacterial Growth Inhibition
Type Confirmatory & QuantitativeQuantitativeScreening (Semi-Quantitative)Screening (Qualitative)
Sensitivity Very High (sub-ppb)High (ppb)High (ppb)Moderate (ppb)
Specificity Very HighHighModerate to HighLow (Broad-spectrum)
Throughput Low to MediumMediumHighHigh
Cost/Sample HighMediumLowVery Low
Expertise HighMediumLowLow
Best For Regulatory confirmation, residue depletion studiesRoutine quantitative analysis, quality controlRapid screening of many samplesOn-farm or initial screening

References

Application Notes and Protocols for Ceftiofur Susceptibility Testing via Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur is an extended-spectrum, third-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It is a crucial antimicrobial agent for treating bacterial infections in various animal species, particularly respiratory diseases in cattle and swine.[1][2] Monitoring the susceptibility of veterinary pathogens to this compound is paramount for ensuring its continued clinical efficacy and mitigating the development of antimicrobial resistance.

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a specific bacterium.[3][4] This method is considered a gold standard for antimicrobial susceptibility testing (AST) and is widely adopted in clinical and research laboratories.[5] The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for performing broth microdilution tests to ensure accurate and reproducible results.[6][7]

These application notes provide a detailed protocol for determining the susceptibility of veterinary bacterial pathogens to this compound using the broth microdilution method, in accordance with CLSI standards.

Principle of the Test

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[8] The test is performed in a 96-well microtiter plate, with each well containing a specific concentration of the antibiotic.[3] Following incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[4] The MIC values are then compared to established clinical breakpoints to classify the isolate as susceptible (S), intermediate (I), or resistant (R).[6]

Materials and Reagents

  • This compound powder (analytical grade)

  • 96-well microtiter plates[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • For fastidious organisms like Actinobacillus pleuropneumoniae and Haemophilus somnus, use Veterinary Fastidious Medium (VFM), which is CAMHB supplemented with 2% lysed horse blood, 2% yeast extract, and 2% supplement C.[10]

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)[11]

  • Bacterial isolates for testing

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™, Enterococcus faecalis ATCC® 29212™, Actinobacillus pleuropneumoniae ATCC® 27090™, Haemophilus somnus ATCC® 700025™)[10][12][13]

  • McFarland 0.5 turbidity standard[4]

  • Spectrophotometer or turbidimeter

  • Multichannel pipette[3]

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)[10]

  • Reading mirror or automated plate reader[9]

  • Vortex mixer

Experimental Protocols

Preparation of this compound Stock Solution and Dilutions
  • Prepare a stock solution of this compound: Accurately weigh a sufficient amount of this compound powder and dissolve it in a suitable solvent as recommended by the manufacturer to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Prepare working dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB (or VFM for fastidious organisms) to achieve the desired concentration range for the microtiter plate (e.g., 0.03 to 32 µg/mL).[11] A multichannel pipette is recommended for this step to ensure accuracy and efficiency.[3]

  • Dispense into microtiter plates: Dispense 50 µL of each this compound dilution into the appropriate wells of the 96-well microtiter plate.[11] Pre-prepared and commercially available plates with dried or frozen antimicrobial agents can also be used.[14]

Inoculum Preparation
  • Subculture the bacterial isolate: From a pure culture, select 3-5 well-isolated colonies of the test organism and subculture them onto a non-selective agar plate. Incubate for 18-24 hours at 35°C ± 2°C.[4]

  • Prepare the bacterial suspension: Transfer several colonies from the fresh agar plate into a tube containing sterile saline or PBS. Vortex thoroughly to create a smooth suspension.[4]

  • Standardize the inoculum: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.[8]

  • Dilute the standardized suspension: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB (or VFM) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10] This is typically achieved by a 1:100 dilution of the standardized suspension.

Inoculation and Incubation
  • Inoculate the microtiter plate: Using a multichannel pipette, add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.[11] This will result in a final volume of 100 µL per well.

  • Include controls:

    • Growth Control: At least one well containing only broth and the bacterial inoculum (no antibiotic) must be included to ensure the viability of the organism.

    • Sterility Control: At least one well containing only broth (no bacteria, no antibiotic) should be included to check for contamination.

  • Incubate the plate: Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5] For fastidious organisms requiring CO₂, incubate in a 5% CO₂ environment.[10]

Reading and Interpreting Results
  • Read the MIC: After incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[4] A reading mirror can aid in visualization.

  • Interpret the results: Compare the obtained MIC value to the CLSI-established clinical breakpoints for the specific bacterium and host animal to determine if the isolate is susceptible, intermediate, or resistant.[6]

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the susceptibility test results.[13]

  • Test QC strains: Concurrently with the test isolates, perform the broth microdilution procedure with known QC strains.[9]

  • Validate results: The MIC values for the QC strains must fall within the acceptable ranges specified by CLSI.[12] If the QC results are out of range, the test results for the clinical isolates are considered invalid and the test must be repeated.[13]

Data Presentation

Table 1: CLSI Interpretive Criteria for this compound MICs (µg/mL) for Veterinary Pathogens
Bacterial SpeciesHost AnimalDiseaseSusceptible (S)Intermediate (I)Resistant (R)
Pasteurella multocidaCattleRespiratory Disease≤ 24≥ 8
Mannheimia haemolyticaCattleRespiratory Disease≤ 24≥ 8
Histophilus somniCattleRespiratory Disease≤ 24≥ 8
Actinobacillus pleuropneumoniaeSwineRespiratory Disease≤ 24≥ 8
Pasteurella multocidaSwineRespiratory Disease≤ 24≥ 8
Streptococcus suisSwineSystemic Disease≤ 24≥ 8
Salmonella spp.Swine-≤ 24≥ 8

Data sourced from CLSI guidelines and related publications.[2][6][15]

Table 2: Acceptable Quality Control Ranges for this compound MICs (µg/mL)
Quality Control StrainATCC® NumberAcceptable MIC Range (µg/mL)
Escherichia coli259220.25 - 1
Staphylococcus aureus292130.25 - 1
Actinobacillus pleuropneumoniae270900.008 - 0.06
Haemophilus somnus7000250.004 - 0.015

Data compiled from CLSI documents and research articles.[10][12]

Visualizations

Broth_Microdilution_Workflow start Start: Pure Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum qc_check Perform Quality Control with ATCC Strains start->qc_check dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Plate with 50µL of Diluted Inoculum dilute_inoculum->inoculate prep_antibiotic Prepare Serial Dilutions of this compound dispense_abx Dispense 50µL of this compound Dilutions into 96-Well Plate prep_antibiotic->dispense_abx dispense_abx->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic interpret Interpret Results using CLSI Breakpoints read_mic->interpret end End: Report Result (S, I, or R) interpret->end qc_check->inoculate

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

MIC_Interpretation_Pathway start Obtain MIC Value (µg/mL) from Broth Microdilution Test get_breakpoints Identify CLSI Breakpoints for Specific Bacterium and Host start->get_breakpoints compare Compare MIC to Breakpoints get_breakpoints->compare susceptible Report as Susceptible (S) compare->susceptible MIC ≤ S Breakpoint intermediate Report as Intermediate (I) compare->intermediate S Breakpoint < MIC < R Breakpoint resistant Report as Resistant (R) compare->resistant MIC ≥ R Breakpoint

Caption: Decision Pathway for Interpreting this compound MIC Results.

References

Application Notes and Protocols for Ceftiofur Efficacy Studies in Cattle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting efficacy studies of Ceftiofur in cattle. The protocols outlined below are based on established veterinary research and aim to ensure robust and reproducible results.

Introduction to this compound

This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] It is widely used in veterinary medicine to treat bacterial infections in cattle, including bovine respiratory disease (BRD), foot rot, and metritis.[1][2] this compound is effective against common bovine pathogens such as Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis.[1][4]

Experimental Design Considerations

A well-designed study is crucial for obtaining reliable data on the efficacy of this compound. Key considerations include:

  • Animal Selection: Healthy cattle of a specific age and weight range, free from confounding diseases, should be selected. The animals should be acclimatized to the study conditions before the trial begins.

  • Control Groups: A negative control group (placebo-treated) is essential to account for spontaneous recovery and to accurately assess the treatment effect. A positive control group (treated with an antibiotic of known efficacy) can also be included for comparative purposes.

  • Randomization and Blinding: Animals should be randomly allocated to treatment groups to minimize bias. Blinding of investigators and animal handlers to the treatment allocation is also recommended.

  • Dosage and Administration: The dosage and route of administration of this compound should be based on established recommendations and the specific disease model. Common dosages for cattle range from 1.1 to 2.2 mg/kg of body weight, administered intramuscularly (IM) or subcutaneously (SC).[5]

  • Outcome Measures: Primary and secondary outcome measures should be clearly defined before the study begins. These may include clinical scores, body temperature, weight gain, bacteriological cure rates, and mortality.

Key Experimental Protocols

Bovine Respiratory Disease (BRD) Challenge Model

This protocol describes the induction of BRD in calves for efficacy studies.

Materials:

  • Calves (3-6 months old, weaned)

  • Bovine Herpesvirus-1 (BHV-1)

  • Mannheimia haemolytica culture

  • Nasal atomization device

  • Tracheal injection equipment

Procedure:

  • Viral Challenge: On Day 0, intranasally administer a defined dose of BHV-1 to each calf.[6]

  • Bacterial Challenge: On Day 3, intratracheally administer a culture of Mannheimia haemolytica to each calf.[6]

  • Monitoring: Observe the calves daily for clinical signs of BRD using a scoring system (see Table 2).[7][8][9][10] Record rectal temperature daily.

  • Treatment: Once calves reach a predetermined clinical score threshold, initiate treatment according to the study design.

Clinical Assessment of BRD

A standardized clinical scoring system is essential for the objective evaluation of disease severity.

Procedure:

  • Observe each animal for the clinical signs listed in the table below.

  • Assign a score for each sign based on its severity.

  • The total clinical score is the sum of the individual scores. A higher score indicates more severe disease.

Table 1: Bovine Respiratory Disease Clinical Scoring System [7][8][9][10]

Clinical SignScore 0Score 1Score 2Score 3
Demeanor Alert and responsiveMild depressionModerate depression, head loweredSevere depression, reluctant to move
Nasal Discharge None or clear serousUnilateral cloudy or mucoidBilateral cloudy or mucoidCopious mucopurulent discharge
Ocular Discharge None or clear serousMild serous dischargeModerate serous or mucoidCopious mucopurulent discharge
Cough NoneInduced coughOccasional spontaneous coughFrequent spontaneous cough
Respiration Rate NormalMildly increasedModerately increased, shallowSeverely increased, labored
Rectal Temperature < 39.2°C (102.5°F)39.2-39.7°C (102.5-103.5°F)39.8-40.3°C (103.6-104.5°F)> 40.3°C (104.5°F)
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial isolates from clinical cases

  • This compound standard powder

  • Cation-adjusted Mueller-Hinton broth

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound.

  • Perform serial two-fold dilutions of this compound in Mueller-Hinton broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial isolate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that shows no visible growth.[3][11]

This compound Residue Analysis

This protocol is for the determination of this compound residues in cattle tissues.

Materials:

  • Tissue samples (kidney, liver, muscle)

  • Homogenizer

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

Procedure:

  • Homogenize the tissue samples.

  • Extract this compound and its metabolites from the homogenate.

  • Clean up the extract using SPE cartridges.[12]

  • Analyze the purified extract by HPLC-UV or LC-MS/MS to quantify the concentration of this compound and its primary metabolite, desfuroylthis compound.[13]

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 2: Pharmacokinetic Parameters of this compound in Cattle

ParameterValueReference
Cmax (Maximum Plasma Concentration) 4.34 µg/ml[14]
Tmax (Time to Cmax) 2.4 hours[14]
Bioavailability (IM) High (not specified)
Elimination Half-life (t½) 10 hours[14]

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Bovine Pathogens

PathogenMIC50 (µg/mL)MIC90 (µg/mL)Reference
Mannheimia haemolytica≤ 0.03≤ 0.03[3]
Pasteurella multocida≤ 0.03≤ 0.03[3]
Histophilus somni≤ 0.015≤ 0.015[3]
Staphylococcus aureus1.02.0[15]
Streptococcus uberis0.120.25[15]
Escherichia coli0.25> 32.0[15]

Table 4: Clinical Efficacy of this compound for Bovine Respiratory Disease (Example Data)

Outcome MeasureThis compound GroupPlacebo Groupp-value
Clinical Success Rate (%) 8530<0.05
Mean Clinical Score Reduction 5.21.5<0.05
Mortality Rate (%) 215<0.05

Table 5: this compound Tissue Residues in Cattle (Example Data) [16]

TissueResidue at 8 hours post-treatment (mg/kg)Residue at 3 days post-treatment (mg/kg)
Kidney 3.51< 1.0
Liver 1.29< 1.0
Muscle 0.210.02

Visualizations

Signaling Pathways

This compound's Mechanism of Action

This compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This prevents the cross-linking of peptidoglycan, leading to a weakened cell wall and ultimately cell lysis.

Ceftiofur_Mechanism_of_Action cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Lysis Cell Lysis PBP->Lysis Weakened Cell Wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking This compound This compound This compound->PBP Inhibits

Caption: this compound inhibits bacterial cell wall synthesis.

Bovine Innate Immune Response to Bacterial Infection

Upon bacterial infection, pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) on bovine immune cells recognize pathogen-associated molecular patterns (PAMPs). This triggers intracellular signaling cascades, such as the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines and chemokines, which orchestrate the immune response to clear the infection.

Bovine_Innate_Immune_Response cluster_cell Bovine Immune Cell (e.g., Macrophage) TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Induces expression of Bacteria Bacteria (PAMPs) Bacteria->TLR Recognized by

Caption: Bovine innate immune response signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for a this compound efficacy study in cattle.

Ceftiofur_Efficacy_Study_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase AnimalSelection Animal Selection & Acclimatization Randomization Randomization into Treatment Groups AnimalSelection->Randomization Challenge Experimental Challenge (e.g., BRD model) Randomization->Challenge Monitoring Clinical Monitoring & Scoring Challenge->Monitoring Treatment Treatment Administration (this compound or Placebo) Monitoring->Treatment Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling Treatment->Monitoring LabAnalysis Laboratory Analysis (MIC, Residue Analysis) Sampling->LabAnalysis DataAnalysis Statistical Data Analysis LabAnalysis->DataAnalysis Reporting Final Report & Conclusions DataAnalysis->Reporting

Caption: Workflow for a this compound efficacy study.

References

Troubleshooting & Optimization

Navigating Matrix Effects in Ceftiofur LC-MS/MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ceftiofur.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS/MS analysis?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] In complex biological samples like plasma, tissue, or milk, components such as phospholipids, proteins, and salts are common causes of matrix effects.[4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-column infusion technique.[2] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. Any deviation (dip or peak) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement. Another approach is the post-extraction spike method, where the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent.[3]

Q3: What are the primary strategies to overcome matrix effects?

A3: Strategies to mitigate matrix effects can be broadly categorized into three areas:

  • Sample Preparation: Implementing more effective cleanup techniques to remove interfering matrix components.[4][5][6]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from matrix interferences.[2][5]

  • Correction/Compensation: Using methods to correct for the matrix effect, such as matrix-matched calibration or stable isotope-labeled internal standards.[2][7][8]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is considered the gold standard for compensating for matrix effects.[2][9] Since the SIL-IS (e.g., this compound-d3) is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[7][10] This allows for accurate correction of signal variability. It is highly recommended for complex matrices or when the highest accuracy and precision are required.

Q5: Is simple protein precipitation sufficient for sample cleanup in this compound analysis?

A5: While simple protein precipitation (e.g., with acetonitrile) is a quick method, it may not be sufficient for complex matrices like plasma or tissue as it often fails to remove significant interferents like phospholipids.[5][11][12] This can lead to substantial matrix effects. For more reliable results, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended for a cleaner sample extract.[4][13]

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate injection solvent; Column degradation; Co-eluting matrix components.[1][14]Ensure the injection solvent is weaker than or matches the initial mobile phase.[14] Use a guard column and ensure the column is not aged or voided. Improve sample cleanup to remove interferences.
Inconsistent/Irreproducible Results Significant and variable matrix effects; Inconsistent sample preparation.[2]Implement a more robust sample cleanup method like SPE.[4] Use a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for variability.[7][10] Prepare matrix-matched calibrants to mimic the sample matrix.[1][11]
Low Signal Intensity / Ion Suppression Co-eluting matrix components competing for ionization.[1]Optimize chromatographic separation to move the this compound peak away from suppression zones.[2] Improve sample cleanup to remove interfering compounds.[5] Dilute the sample extract, if sensitivity allows.[8][15]
High Signal Intensity / Ion Enhancement Co-eluting matrix components facilitating the ionization of the analyte.[1][2]Similar to ion suppression, improve chromatographic separation and sample cleanup.[2][5] The use of a SIL-IS is highly effective in correcting for this.[7]
Gradual Decrease in Signal Over a Sequence Buildup of matrix components (e.g., phospholipids) on the column or in the MS source.Use a divert valve to direct the early and late eluting parts of the chromatogram (containing most matrix components) to waste.[8] Incorporate a column wash step in the gradient. Implement more rigorous sample cleanup, such as phospholipid removal plates.

Experimental Protocols & Methodologies

Protocol 1: Extraction of this compound from Porcine Feces

This method is adapted from a validated procedure for analyzing this compound in a complex fecal matrix.[7]

  • Sample Stabilization: Immediately after collection, add 500 µL of an 8 µg/mL tazobactam solution to 0.5 g of feces to inhibit enzymatic degradation.[7][16]

  • Internal Standard Spiking: Add 20 µL of a 25 µg/mL this compound-d3 working solution.

  • Extraction: Add 1.5 mL of 1% (v/v) formic acid in acetonitrile–water (50:50, v/v). Vortex for 15 seconds and shake for 30 minutes.

  • Centrifugation: Centrifuge the sample for 10 minutes at 2851× g and 4 °C.

  • Solid-Phase Extraction (SPE) Cleanup: Load the supernatant onto an Oasis PRiME HLB column (60 mg, 3 mL) and elute.

  • Derivatization (for total this compound analysis as DFCA): For the analysis of the metabolite desfuroylceftiofuracetamide (DFCA), a derivatization step is required.[7][17] The eluate is transferred, and 12 mL of a dithioerythritol (DTE) solution is added.[7]

  • Final Preparation: The final extract can be filtered through a PVDF syringe filter prior to LC-MS/MS injection.[7]

Protocol 2: Extraction of this compound from Milk

This protocol uses a simple protein precipitation method.

  • Precipitation: To 1 mL of milk sample, add 2 mL of acetonitrile.[11]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collection: Carefully collect the supernatant for direct injection or further cleanup if necessary.

LC-MS/MS Parameters

The following table summarizes typical parameters for this compound analysis.

ParameterSettingReference
LC Column Reversed-Phase C18 (e.g., 50 mm × 2.1 mm, 1.7 µm)[7]
Mobile Phase A 0.1% Formic acid and 2mM Ammonium Formate in Water[7]
Mobile Phase B 0.1% Formic acid in Acetonitrile[7]
Flow Rate 300 µL/min[7]
Injection Volume 5 µL[7]
Ionization Mode Electrospray Ionization, Positive (ESI+)[7][11]
MS/MS Transitions This compound: m/z 524.0 > 240.9[7]
This compound-d3 (IS): m/z 527.0 > 244.1[7]

Quantitative Data Summary

The following tables provide an overview of performance data from validated methods, highlighting the impact of different analytical approaches.

Table 1: Linearity and Quantification Limits for this compound in Different Matrices

MatrixMethodCalibration RangeLOQLODReference
Porcine Feces(U)HPLC-MS/MS with SIL-IS5 - 1000 ng/gNot specified0.89 ng/g[10]
Cow MilkLC-MS/MS (ESI+)Not specified1.701 ng/mL0.486 ng/mL[11]
Cow MilkLC-MS/MS (ESI-)Not specified10.13 ng/mL5.929 ng/mL[11]
PharmaceuticalLC-MS/MS (ESI+)Not specified3.038 ng/mL1.215 ng/mL[11]
Eel, Flatfish, ShrimpLC-MS/MSNot specified0.002 mg/kgNot specified[18]

Table 2: Recovery and Matrix Effect Data

MatrixAnalyteSample PreparationRecovery (%)Matrix Effect (%)Reference
Porcine FecesThis compoundSPELimited266.8 (Enhancement)[10]
Bovine TissuesDCCD¹SPE97 - 107Not specified[19][20]
PlasmaThis compoundDerivatization + SPE95 - 104Not specified[21]

¹Desfuroylthis compound cysteine disulfide, a key metabolite.

Visualizations

Workflow and Decision-Making Diagrams

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma, Tissue, Milk) Homogenize Homogenization/ Stabilization Sample->Homogenize Spike Spike with SIL-IS (e.g., this compound-d3) Homogenize->Spike Extraction Extraction (PPT, LLE, or QuEChERS) Spike->Extraction Cleanup Cleanup (Solid-Phase Extraction) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A typical experimental workflow for this compound residue analysis.

G Troubleshooting Matrix Effects Start Inconsistent Results or Poor Sensitivity Observed CheckMatrix Assess Matrix Effect? (Post-column infusion or Post-extraction spike) Start->CheckMatrix MatrixPresent Matrix Effect Confirmed CheckMatrix->MatrixPresent Yes NoMatrix No Significant Matrix Effect CheckMatrix->NoMatrix No OptimizeCleanup Improve Sample Cleanup (e.g., use SPE, LLE) MatrixPresent->OptimizeCleanup OptimizeLC Optimize LC Separation (e.g., change gradient, use different column) MatrixPresent->OptimizeLC UseIS Implement Compensation (Use SIL-IS or Matrix-Matched Standards) MatrixPresent->UseIS TroubleshootOther Troubleshoot Other Parameters (MS settings, LC conditions, Sample stability) NoMatrix->TroubleshootOther

Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS.

G Concept of Matrix Effect in ESI Source cluster_source Electrospray Ionization (ESI) Droplet cluster_ideal Ideal Scenario (Clean Sample) cluster_suppression Ion Suppression Scenario Analyte This compound Matrix Matrix Components Proton H+ Analyte_ideal This compound Ion_ideal [this compound+H]+ Analyte_ideal->Ion_ideal Efficient Ionization Proton_ideal H+ Proton_ideal->Analyte_ideal Analyte_supp This compound Ion_supp [this compound+H]+ (Reduced) Analyte_supp->Ion_supp Inefficient Ionization Matrix_supp Matrix Proton_supp H+ Proton_supp->Matrix_supp Competition

Caption: How matrix components interfere with analyte ionization.

References

Technical Support Center: Improving the Stability of Ceftiofur in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ceftiofur. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when handling this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the composition of the solution. The β-lactam ring in the this compound molecule is susceptible to hydrolysis, leading to a loss of antibacterial activity.[1][2]

Q2: How does pH impact the stability of this compound?

A2: this compound is most stable in the pH range of 2 to 6.[3] Its degradation accelerates significantly at neutral to alkaline pH. For instance, at 60°C, the degradation rate is substantially higher at pH 7.4 compared to more acidic conditions (pH 1, 3, or 5).[1][4][5] In highly alkaline solutions (pH 10), degradation is rapid, with no detectable this compound remaining after a short incubation period at both 25°C and 60°C.[4][5]

Q3: What is the effect of temperature on this compound stability?

A3: The degradation rate of this compound in aqueous solutions increases with rising temperature.[4][5] This temperature-dependent degradation has been observed across various pH levels.[4][5][6][7][8][9] For example, at a pH of 7.4, the degradation rate constants show a marked increase as the temperature rises from 0°C to 67°C.[4][5]

Q4: What are the main degradation products of this compound in aqueous solutions?

A4: The primary degradation of this compound involves the cleavage of its β-lactam ring and the hydrolysis of the thioester bond. The main degradation products identified are Desfuroylthis compound (resulting from hydrolysis of the thioester bond) and Cef-aldehyde (resulting from the cleavage of the β-lactam ring).[6][7][8][9] The formation of Desfuroylthis compound is more prominent at alkaline pH.[4][5]

Troubleshooting Guide

Issue: My this compound solution is losing potency faster than expected.

Potential Cause Troubleshooting Steps
Inappropriate pH of the solution: Verify the pH of your aqueous solution. This compound is most stable in the pH range of 2-6.[3] If your application allows, consider adjusting the pH to this range.
High storage or experimental temperature: Store this compound solutions at refrigerated (6°C) or frozen (-20°C) temperatures to slow down degradation.[2][10] For experiments conducted at elevated temperatures, prepare fresh solutions and use them promptly. The rate of degradation increases significantly with an increase in incubation temperature.[4][5]
Presence of certain components in the solution: Be aware that the components of some intravenous solutions can influence the stability of this compound.[2][10] If you are using a complex medium, consider performing a preliminary stability study in that specific matrix.
Light exposure: Protect this compound solutions from light during storage and handling.[11] Studies on this compound stability often involve protecting the solutions from light to prevent photolytic degradation.[2][10]

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Degradation Rate Constants of this compound at Different pH Values

pHDegradation Rate Constant (day⁻¹)
10.79 ± 0.21
30.61 ± 0.03
50.44 ± 0.05
7.41.27 ± 0.04
Distilled Water (pH ~6.8)0.39 ± 0.01
Data from a study conducted at a constant temperature, with ionic strength maintained at 0.5 M.[4][5]

Table 2: Influence of Temperature on this compound Degradation Rate Constants at pH 7.4

Temperature (°C)Degradation Rate Constant (day⁻¹)
00.06 ± 0.01
80.06 ± 0.01
250.65 ± 0.17
371.27 ± 0.05
Data from a study with ionic strength maintained at 0.5 M.[4][5]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound Analysis

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method used to quantify this compound and its degradation products, thereby assessing its stability in aqueous solutions.[1][2][3][4][5][12][13][14]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.[12]

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][15]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).[13]

  • Phosphate buffer (e.g., 0.02 M, pH 6.0).[2]

  • This compound reference standard.

  • Water (HPLC grade).[13]

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common ratio is 78:22 (v/v) of 0.02 M disodium hydrogen phosphate buffer (pH adjusted to 6.0) and acetonitrile.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 292 nm.[2]

  • Injection Volume: 50 µL.[2]

  • Column Temperature: Ambient or controlled (e.g., 40°C).[15]

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Dilute the stock solution with the desired aqueous medium (e.g., buffers of different pH, intravenous solutions) to the target concentration (e.g., 1 mg/mL).[4][5]

  • Incubate the samples under the desired conditions (e.g., different temperatures, light exposure).

  • At specified time points, withdraw aliquots of the sample.

  • If necessary, dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.

5. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Record the chromatograms and determine the peak areas for this compound and its degradation products.

  • Calculate the concentration of this compound remaining at each time point using a calibration curve prepared from the reference standard.

  • The degradation rate can be determined by plotting the natural logarithm of the this compound concentration versus time.

Visualizations

Ceftiofur_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Thioester bond cleavage) This compound->Hydrolysis Alkaline pH BetaLactam_Cleavage β-Lactam Ring Cleavage This compound->BetaLactam_Cleavage Enzymatic/Hydrolytic Desfuroylthis compound Desfuroylthis compound Hydrolysis->Desfuroylthis compound Cef_aldehyde Cef-aldehyde BetaLactam_Cleavage->Cef_aldehyde

Caption: Major degradation pathways of this compound in aqueous solutions.

Experimental_Workflow Stock_Solution Prepare this compound Stock Solution Test_Solutions Prepare Test Solutions (different pH, temp) Stock_Solution->Test_Solutions Incubation Incubate Samples (controlled conditions) Test_Solutions->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Calculate Degradation Rate HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing this compound stability in aqueous solutions.

Logical_Relationship Ceftiofur_Stability This compound Stability pH pH Degradation_Rate Degradation Rate pH->Degradation_Rate Inverse relationship (stable at low pH) Temperature Temperature Temperature->Degradation_Rate Direct relationship Solution_Composition Solution Composition Solution_Composition->Degradation_Rate Variable effect Degradation_Rate->Ceftiofur_Stability Determines

References

Technical Support Center: Optimizing Ceftiofur Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Ceftiofur and its metabolites from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reliability of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from tissue samples.

Issue 1: Low Recovery of this compound or its Metabolites

  • Question: We are experiencing low recovery of this compound from our tissue samples. What are the potential causes and how can we improve it?

  • Answer: Low recovery of this compound is a frequent challenge, often stemming from its rapid metabolism and the complex nature of tissue matrices. This compound is quickly converted to its primary active metabolite, desfuroylthis compound, which can then bind to proteins and form other conjugates.[1][2][3] Here are several factors to consider and steps to optimize your recovery:

    • Incomplete Hydrolysis: The thioester bond in this compound is rapidly cleaved, leading to the formation of desfuroylthis compound and its conjugates.[2][3] To accurately quantify total this compound residues, a hydrolysis step is crucial to cleave these conjugates.

      • Recommendation: Ensure complete hydrolysis by using a reducing agent like dithioerythritol (DTE) in a suitable buffer (e.g., borate buffer) and incubating the sample, for instance, in a 50°C water bath for 15 minutes.[4][5]

    • Inefficient Extraction Solvent: The choice of extraction solvent is critical for efficiently isolating the analyte from the tissue homogenate.

      • Recommendation: A mixture of acetonitrile and water, often with a small percentage of acid like formic acid (e.g., 0.2%), is effective for protein precipitation and extraction of a wide range of veterinary drugs, including this compound.[6]

    • Suboptimal Solid-Phase Extraction (SPE) Protocol: SPE is a common and effective cleanup step, but its performance is dependent on the type of sorbent and the protocol used.

      • Recommendation: For this compound and its metabolites, Oasis HLB and C18 cartridges have been shown to provide good results.[4][5][7][8] It is important to carefully condition and equilibrate the SPE cartridge before loading the sample. Ensure that the elution solvent is appropriate to recover the analyte from the sorbent. For instance, methanol with a small percentage of glacial acetic acid can be used for elution.[4]

    • Analyte Degradation: this compound and its metabolites can be unstable, especially the beta-lactam ring, which can be hydrolyzed by gut bacteria if present in the sample.[7]

      • Recommendation: Process samples as quickly as possible and consider adding a β-lactamase inhibitor like tazobactam to fecal samples immediately after collection to prevent degradation.[7]

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

  • Question: We are observing significant signal suppression or enhancement for this compound in our LC-MS/MS analysis of tissue extracts. How can we mitigate these matrix effects?

  • Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like tissues and can lead to inaccurate quantification. These effects are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte.

    • Improved Sample Cleanup: The most direct way to reduce matrix effects is to improve the cleanup of the sample extract to remove interfering substances.

      • Recommendation: A pass-through SPE cleanup protocol using a Sep-Pak C18 cartridge can be effective for removing fats and other non-polar interferences.[6] For more complex matrices like liver and muscle, an initial liquid-liquid extraction with a solvent like hexane can be used to remove fats before proceeding to SPE.[9]

    • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and the samples will experience similar signal suppression or enhancement.[10]

    • Use of an Internal Standard: An isotopically labeled internal standard (e.g., this compound-d3) is the ideal way to compensate for matrix effects.[7] The internal standard is added to the sample at the beginning of the extraction process and co-elutes with the analyte, experiencing similar matrix effects. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, which corrects for variations in extraction recovery and matrix effects.

Issue 3: Co-elution of Interfering Peaks in HPLC-UV Analysis

  • Question: Our HPLC-UV chromatograms show interfering peaks that co-elute with our analyte of interest (desfuroylthis compound acetamide). How can we improve the separation?

  • Answer: Co-elution of interfering peaks can compromise the accuracy of quantification in HPLC-UV analysis. Optimizing the chromatographic conditions is key to resolving this issue.

    • Mobile Phase Optimization: The composition of the mobile phase has a significant impact on the separation.

      • Recommendation: A common mobile phase for the analysis of desfuroylthis compound acetamide is a mixture of an aqueous buffer (e.g., 0.02 M disodium hydrogen phosphate) and acetonitrile.[11] Adjusting the ratio of the organic to the aqueous phase or the pH of the buffer can alter the retention times of the components and improve separation. A gradient elution, where the mobile phase composition is changed over the course of the analysis, can also be employed to improve the resolution of complex mixtures.[4]

    • Column Selection: The choice of the stationary phase is another critical factor.

      • Recommendation: A C18 column is the most commonly used stationary phase for the analysis of this compound and its metabolites.[8][11][12] If co-elution persists, consider trying a column with a different selectivity, such as a phenyl-ether reversed-phase column.[13]

    • Wavelength Selection: Ensure that the UV detection wavelength is set to the absorbance maximum of your analyte (desfuroylthis compound acetamide), which is typically around 265 nm or 292 nm, to maximize sensitivity and minimize interference from other compounds that may absorb at different wavelengths.[4][11]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound in tissue samples?

A1: this compound is rapidly metabolized in the body to desfuroylthis compound, which exists in equilibrium with other metabolites, including protein-bound forms.[1][2][3] To measure the total residue of this compound, a hydrolysis step with a reducing agent like dithioerythritol is performed to release desfuroylthis compound from its conjugates.[3][4] The resulting desfuroylthis compound is unstable, so it is stabilized by derivatization with a reagent like iodoacetamide to form the more stable compound, desfuroylthis compound acetamide (DCA), which can then be reliably analyzed by HPLC or LC-MS/MS.[2][3][4]

Q2: What is the most common analytical method for the quantification of this compound in tissues?

A2: The most common and sensitive method for the quantification of this compound residues in tissues is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9] This technique offers high selectivity and sensitivity, allowing for the detection and quantification of low levels of the analyte in complex matrices. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also a widely used and more accessible method, though it may be less sensitive and more prone to interferences than LC-MS/MS.[11][14][15]

Q3: Can I use the QuEChERS method for this compound extraction from tissues?

A3: While the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been tested for the extraction of this compound, it may not always be the most suitable approach for all tissue types.[7] For some matrices, traditional solid-phase extraction (SPE) after a liquid extraction step has been found to provide better cleanup and recovery.[8][9] The suitability of the QuEChERS method should be evaluated and optimized for your specific tissue matrix.

Q4: What are the typical recovery rates I should expect for this compound extraction from tissues?

A4: Acceptable recovery rates for this compound from tissue samples are generally expected to be within the range of 70-120%. Several validated methods report average recoveries within this range. For example, a study on bovine tissues reported method accuracy between 97% and 107%.[9] Another study on fishery products showed average recoveries between 80.6% and 105%.[5][8] A multilaboratory trial demonstrated greater than 80% recovery in fortified test samples.[16]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on this compound extraction and analysis.

ParameterTissue/MatrixMethodValueReference
Recovery Bovine Kidney, Liver, MuscleLC-MS/MS97 - 107%[9]
Eel, Flatfish, ShrimpLC-MS/MS80.6 - 105%[5][8]
Duck Plasma and TissuesHPLC70.3 - 87.3%[17]
Milk, Chicken, Pork, BeefMISPE-HPLC-UV> 91.9%[18]
Limit of Quantification (LOQ) Eel, Flatfish, ShrimpLC-MS/MS0.002 mg/kg[5][8]
Cow Milk (Matrix-matched)LC-MS/MS (ESI+)1.701 ng/mL[10]
Cow Milk (Matrix-matched)LC-MS/MS (ESI-)10.13 ng/mL[10]
Limit of Detection (LOD) Cow Milk (Matrix-matched)LC-MS/MS (ESI+)0.486 ng/mL[10]
Cow Milk (Matrix-matched)LC-MS/MS (ESI-)5.929 ng/mL[10]
Milk, Chicken, Pork, BeefMISPE-HPLC-UV0.0015 mg/L[18]

Experimental Protocols

Below are detailed methodologies for common this compound extraction and analysis procedures.

Protocol 1: Solid-Phase Extraction (SPE) and LC-MS/MS for Bovine Tissues [9]

  • Sample Homogenization: Homogenize 2 g of tissue (kidney, liver, or muscle).

  • Extraction:

    • Kidney: Extract with phosphate buffer.

    • Liver and Muscle: Extract with phosphate buffer, followed by protein precipitation and fat removal using acetonitrile and hexane.

  • Centrifugation: Centrifuge the sample and collect the supernatant.

  • SPE Cleanup:

    • Condition an Oasis HLB SPE cartridge.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the analyte with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Derivatization, SPE, and HPLC for Plasma/Tissue [3][4]

  • Sample Preparation: Take a known amount of homogenized tissue or plasma.

  • Hydrolysis: Add a solution of dithioerythritol (DTE) in borate buffer and incubate in a 50°C water bath for 15 minutes to cleave this compound metabolites.

  • Derivatization: Cool the sample to room temperature and add iodoacetamide solution to derivatize the resulting desfuroylthis compound to desfuroylthis compound acetamide (DCA).

  • SPE Cleanup:

    • Condition an Oasis HLB or C18 SPE cartridge.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge.

    • Elute the DCA with a solvent such as methanol containing 5% glacial acetic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC-UV Analysis: Inject the sample into the HPLC system and detect DCA at the appropriate wavelength (e.g., 265 nm or 292 nm).

Visualizations

Experimental Workflow for this compound Extraction from Tissue (SPE Method)

G cluster_extraction Sample Preparation & Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Tissue Homogenized Tissue Sample AddBuffer Add Extraction Buffer (e.g., Phosphate Buffer) Tissue->AddBuffer Vortex Vortex/Shake AddBuffer->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 LoadSample Load Supernatant Supernatant1->LoadSample ConditionSPE Condition & Equilibrate SPE Cartridge ConditionSPE->LoadSample WashSPE Wash Cartridge LoadSample->WashSPE Elute Elute Analyte WashSPE->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from tissue samples.

Troubleshooting Logic for Low Analyte Recovery

G cluster_causes Potential Causes cluster_solutions Solutions Problem Low Analyte Recovery Cause1 Incomplete Hydrolysis/ Derivatization Problem->Cause1 Cause2 Inefficient Extraction Problem->Cause2 Cause3 Suboptimal SPE Problem->Cause3 Cause4 Analyte Degradation Problem->Cause4 Solution1 Optimize reaction time, temp, & reagent conc. Cause1->Solution1 Solution2 Test different solvent systems Cause2->Solution2 Solution3 Evaluate SPE sorbent, loading, & elution Cause3->Solution3 Solution4 Process samples quickly, use inhibitors if needed Cause4->Solution4

Caption: Troubleshooting flowchart for addressing low recovery of this compound.

References

Technical Support Center: Addressing Ceftiofur Degradation During Sample Processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating Ceftiofur degradation during sample processing. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: this compound is susceptible to degradation through several mechanisms. The β-lactam ring, essential for its antibacterial activity, can be hydrolyzed by β-lactamase enzymes produced by bacteria present in the sample matrix, particularly in feces.[1][2] The thioester bond of this compound is also labile and can be rapidly cleaved, leading to the formation of desfuroylthis compound.[1] Additionally, this compound degradation is influenced by pH and temperature, with increased degradation observed at higher temperatures and in alkaline conditions.[3][4][5]

Q2: How can I prevent this compound degradation immediately after sample collection?

A2: To minimize degradation, it is crucial to process or freeze samples immediately after collection. For fecal samples, the addition of a β-lactamase inhibitor, such as tazobactam, immediately after sampling can significantly reduce degradation.[6] Snap-freezing samples in liquid nitrogen and storing them at -70°C or lower is also an effective method to preserve this compound and its metabolites.[1]

Q3: What is the recommended method for quantifying total this compound and its active metabolites?

A3: Due to the rapid metabolism of this compound to desfuroylthis compound and other related metabolites, the recommended approach is to measure the total concentration of all microbiologically active desfuroylthis compound-related metabolites. This is typically achieved by a derivatization process that converts this compound and all its desfuroylthis compound metabolites to a single, stable compound, desfuroylthis compound acetamide (DFCA).[7][8] This allows for a more accurate and reproducible quantification of the total active residues.

Q4: Can I analyze for intact this compound?

A4: While it is possible to analyze for intact this compound, its rapid degradation in many biological matrices makes this approach challenging and may lead to an underestimation of the total active drug concentration.[9] Methods focusing on the derivatization to DFCA provide a more comprehensive measure of the total active residues.[8]

Troubleshooting Guide

Problem: Low or no detection of this compound in my samples.

Possible Cause Troubleshooting Steps
Degradation during sample collection and storage - Immediately freeze samples at ≤ -70°C after collection. - For fecal samples, add a β-lactamase inhibitor like tazobactam upon collection.[6] - Avoid repeated freeze-thaw cycles.
Degradation during sample extraction - Keep samples on ice during the extraction process. - Use extraction solvents that have been shown to be compatible with this compound and do not promote degradation. Methanol is generally not recommended for β-lactam extraction.[6] - Minimize the time between sample thawing and extraction.
Incomplete derivatization to DFCA - Ensure the complete hydrolysis of this compound and its metabolites to desfuroylthis compound by using a sufficient volume of dithioerythritol (DTE) solution.[1] - Optimize the derivatization reaction time and temperature as specified in the protocol.
Degradation of the analytical standard - Prepare fresh working standard solutions regularly. - Store stock solutions at the recommended temperature (e.g., 4°C for up to 6 months in methanol).[10]
Instrumental issues - Verify the performance of your analytical instrument (e.g., HPLC, LC-MS/MS) with a known concentration of a stable standard. - Check for any issues with the column, mobile phase, or detector.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the matrix, temperature, and pH. The following tables summarize key stability data from published studies.

Table 1: Effect of Heat and pH on this compound Degradation in Whole Milk [4][5]

TreatmentTemperature (°C)TimepH% Degradation
Low-Temperature Long-Time (LTLT)6330 min~6.7Not Significant
High-Temperature Short-Time (HTST)7215 s~6.7Not Significant
High-Temperature Long-Time (HTLT)9220 min~6.7Significant
Low pH (LpH)Room Temperature-4.0Not Significant
High pH (HpH)Room Temperature-10.0Significant

Table 2: Bench Top Stability of this compound and Desfuroylthis compound in Porcine Feces at Room Temperature (21 ± 2°C) [1]

AnalyteTime (hours)% Remaining (approximate)
This compound0.580%
160%
240%
4<20%
Desfuroylthis compound0.590%
180%
270%
450%

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from Plasma for HPLC Analysis[7]

This method converts this compound and all its desfuroylthis compound metabolites to desfuroylthis compound acetamide (DFCA) for quantification.

  • Sample Preparation:

    • Thaw frozen plasma samples and vortex.

    • Transfer 100 µL of plasma to a clean test tube.

    • Add 15 µL of internal standard (100 µg/mL cefotaxime).

  • Hydrolysis:

    • Add 7 mL of 0.4% dithioerythritol in borate buffer.

    • Incubate in a 50°C water bath for 15 minutes.

    • Cool the tubes to room temperature.

  • Derivatization:

    • Add 1.5 mL of iodoacetamide buffer.

  • Solid-Phase Extraction (SPE):

    • Pass the solution through a pre-wet Oasis HLB extraction column.

    • Elute the sample with 5% glacial acetic acid in methanol.

    • Evaporate the eluent to dryness with nitrogen gas.

  • Reconstitution and Analysis:

    • Reconstitute the dried sample in 200 µL of mobile phase.

    • Inject 50 µL into the HPLC system.

Protocol 2: (U)HPLC-MS/MS Analysis of Desfuroylceftiofuracetamide (DFCA) in Porcine Feces[1]

This protocol outlines the analytical conditions for the quantification of DFCA after the extraction and derivatization steps.

  • Liquid Chromatography System: Waters Acquity UPLC

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm i.d., 1.7 µm) with a guard column.

  • Mobile Phase:

    • A: 0.005% (v/v) formic acid in H₂O

    • B: Acetonitrile (ACN)

  • Flow Rate: 300 µL/min

  • Injection Volume: 5 µL

  • Gradient:

Time (min)%A%B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955
  • Mass Spectrometry:

    • Instrument: Waters Quattro Ultima® triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitored Transitions (m/z):

      • DFCA: 487.2 > [Quantification and confirmation ions]

      • DFCA-d3 (Internal Standard): 490.2 > [Quantification and confirmation ions]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_extraction Extraction & Derivatization cluster_analysis Analysis SampleCollection Collect Biological Sample (e.g., Plasma, Milk, Feces) Addition Add β-lactamase inhibitor (for fecal samples) SampleCollection->Addition Optional Freezing Immediate Freezing (≤ -70°C) SampleCollection->Freezing Addition->Freezing Thawing Thaw Sample on Ice Freezing->Thawing Hydrolysis Hydrolysis with DTE Thawing->Hydrolysis Derivatization Derivatization with Iodoacetamide to form DFCA Hydrolysis->Derivatization SPE Solid-Phase Extraction (SPE) Derivatization->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Analysis LC-MS/MS or HPLC Analysis Evaporation->Analysis

Caption: Experimental workflow for minimizing this compound degradation during sample processing.

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation Pathway cluster_solution Potential Solutions Start Low or No this compound Signal CheckStorage Sample Storage Properly Frozen? Start->CheckStorage CheckExtraction Extraction Process Kept Cold & Timely? CheckStorage->CheckExtraction Yes Sol_Storage Improve sample handling & storage CheckStorage->Sol_Storage No CheckDerivatization Derivatization Complete? CheckExtraction->CheckDerivatization Yes Sol_Extraction Optimize extraction conditions CheckExtraction->Sol_Extraction No CheckStandard Standard Integrity Freshly Prepared? CheckDerivatization->CheckStandard Yes Sol_Derivatization Re-optimize derivatization protocol CheckDerivatization->Sol_Derivatization No CheckInstrument Instrument Performance OK? CheckStandard->CheckInstrument Yes Sol_Standard Prepare fresh standards CheckStandard->Sol_Standard No Sol_Instrument Troubleshoot instrument CheckInstrument->Sol_Instrument No

Caption: Troubleshooting logic for addressing low this compound analytical signals.

References

resolving co-elution issues in chromatographic analysis of Ceftiofur

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly co-elution, encountered during the chromatographic analysis of Ceftiofur and its metabolites.

Troubleshooting Guides & FAQs

This section addresses specific problems in a question-and-answer format to help you navigate challenges in your experiments.

Issue 1: Poor resolution between this compound and an early eluting matrix peak.

  • Question: My chromatogram shows a peak for this compound that is not well separated from an early eluting, unidentified peak from the sample matrix. How can I improve this separation?

  • Answer: Co-elution with early matrix components is a common challenge. To improve resolution, you can modify the mobile phase composition to increase the retention of this compound. Start by decreasing the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will slow down the elution of this compound, allowing it more time to separate from the faster-moving matrix peak. If you are using a gradient elution, you can adjust the initial gradient conditions to start with a lower organic phase concentration.

    G cluster_0 Problem Identification cluster_1 Initial Action cluster_2 Evaluation cluster_3 Resolution Problem {Problem|Poor resolution of this compound from an early eluting matrix peak} Action1 {Action|Decrease organic solvent percentage in mobile phase} Problem->Action1 Eval1 {Evaluation|Is resolution now adequate?} Action1->Eval1 Success {Outcome|Resolution achieved. Proceed with analysis.} Eval1->Success Yes Failure {Further Action|Consider alternative column chemistry or sample preparation.} Eval1->Failure No

    Caption: Troubleshooting workflow for early eluting peak co-elution.

Issue 2: Co-elution of this compound with its metabolite, desfuroylthis compound.

  • Question: I am trying to simultaneously analyze this compound and its active metabolite, desfuroylthis compound, but they are co-eluting. What steps can I take to separate them?

  • Answer: The simultaneous determination of this compound and desfuroylthis compound requires careful optimization of the chromatographic conditions. One effective approach is to use an ion-pairing agent in the mobile phase, such as octane or dodecanesulfonate.[1] This can help to improve the retention and resolution of these closely related compounds on a reversed-phase column. Additionally, a shallow gradient elution with a water-acetonitrile mobile phase can provide the necessary selectivity to separate the parent drug from its metabolite.[1]

    G cluster_0 Problem Identification cluster_1 Proposed Solutions cluster_2 Implementation & Evaluation cluster_3 Outcome Problem {Problem|Co-elution of this compound and desfuroylthis compound} Solution1 {Solution 1|Introduce an ion-pairing agent to the mobile phase} Problem->Solution1 Solution2 {Solution 2|Implement a shallow gradient elution} Problem->Solution2 Implement {Implementation|Apply one or both solutions and evaluate the chromatogram} Solution1->Implement Solution2->Implement Outcome {Desired Outcome|Baseline separation of this compound and its metabolite} Implement->Outcome

    Caption: Strategies for separating this compound and its metabolite.

Issue 3: Inconsistent retention times for this compound.

  • Question: The retention time of my this compound peak is shifting between injections. What could be causing this variability?

  • Answer: Fluctuations in retention time can be attributed to several factors. Ensure that your mobile phase is properly degassed, as dissolved gases can lead to pressure fluctuations and affect retention. Verify that the column temperature is stable and controlled, as temperature variations can impact chromatographic separation. It is also crucial to allow the column to fully equilibrate with the mobile phase before starting your analytical run. If the problem persists, consider that this compound and its metabolites can be unstable; therefore, consistent sample handling and storage are critical.[2] The use of an internal standard, such as cefotaxime, can help to correct for intra- and inter-day assay variability.[3][4]

Issue 4: A broad, tailing peak for this compound.

  • Question: My this compound peak is showing significant tailing, making accurate integration difficult. How can I improve the peak shape?

  • Answer: Peak tailing for this compound can be caused by secondary interactions with the stationary phase or issues with the mobile phase pH. Adding a small amount of an acid, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, to the mobile phase can help to protonate residual silanol groups on the silica-based stationary phase, reducing these secondary interactions and improving peak symmetry.[3] Ensure the pH of your mobile phase is appropriate for the C18 column and the analyte.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions used for the analysis of this compound.

Table 1: HPLC Operating Conditions for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column Symmetry C18 (4.6 x 250 mm, 5 µm)[3]C18 (250mm x 4.6mm, 5µm)[5]Kinetex C18-XB (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water[3]0.02 M Disodium Hydrogen Phosphate Buffer (pH 6.0)[5]0.05 M Ammonium Acetate, 0.01 M Tetrabutylammonium Bromide (pH 6.8)
Mobile Phase B 0.1% TFA in Acetonitrile[3]Acetonitrile[5]Acetonitrile
Elution Mode Gradient[3]Isocratic (78:22, A:B)[5]Isocratic (7:3, A:B)
Flow Rate 1.0 mL/min[3]1.0 mL/min[5]Not Specified
Detection UV at 265 nm[3]UV at 292 nm[5]UV at 290 nm

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of this compound and its Metabolites in Plasma [3]

  • Sample Preparation:

    • Thaw frozen plasma samples and vortex.

    • Transfer 100 µL of plasma to a clean test tube.

    • Add 15 µL of internal standard (100 µg/mL cefotaxime).

    • Add 7 mL of 0.4% dithioerythritol in borate buffer.

    • Incubate in a 50°C water bath for 15 minutes.

    • Cool to room temperature and add 1.5 mL of iodoacetamide buffer.

    • The solution is then passed through a solid-phase extraction column.

  • Chromatographic Conditions:

    • System: Waters 2695 separations module and a 2487 UV detector.

    • Column: Symmetry C18 (4.6 x 250 mm, 5 µm) with a Symmetry guard column.

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with 90% A and 10% B, adjust to 75% A and 25% B over 25 minutes, then return to initial conditions over 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

Protocol 2: Isocratic HPLC Method for this compound Sodium [5]

  • Sample Preparation:

    • Accurately weigh 50 mg of this compound sodium powder.

    • Dissolve in and dilute with the mobile phase to a final concentration of 60 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (250mm x 4.6mm, 5µm particle size).

    • Mobile Phase: A 78:22 (v/v) mixture of 0.02 M disodium hydrogen phosphate buffer (pH adjusted to 6.0 with 85% orthophosphoric acid) and acetonitrile.

    • Elution: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 292 nm.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

G Start Define Analytical Goal Select {Select Initial Conditions|Column, Mobile Phase, Detector} Start->Select Inject Inject Standard & Sample Select->Inject Evaluate {Evaluate Chromatogram|Resolution, Peak Shape, Retention} Inject->Evaluate Optimize {Optimize Parameters|Gradient, Flow Rate, pH} Evaluate->Optimize Not Acceptable Validate Validate Method Evaluate->Validate Acceptable Optimize->Inject

Caption: A generalized workflow for developing a chromatographic method.

References

enhancing the sensitivity of analytical methods for Ceftiofur detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Ceftiofur. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the sensitivity and reliability of your analytical methods.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

Question: Why am I observing a low signal response or poor sensitivity for this compound in my HPLC-UV analysis?

Answer: Low sensitivity in HPLC-UV analysis of this compound can stem from several factors. A common issue is the suboptimal selection of the mobile phase composition and pH. This compound is most stable in a pH range of 2 to 6.[1] Ensure your mobile phase pH falls within this range to prevent degradation. The mobile phase composition, particularly the ratio of organic solvent (like acetonitrile) to aqueous buffer, is critical for achieving good peak shape and retention time.[2][3] Additionally, the detection wavelength should be optimized; for this compound, a wavelength of 292 nm is commonly used for maximum absorbance.[2][3]

Another significant factor can be the sample preparation process. Inadequate extraction or cleanup can lead to matrix components that interfere with the this compound peak, suppressing its signal. For complex matrices like milk or animal tissues, a robust solid-phase extraction (SPE) protocol is often necessary to remove interfering substances.[4]

Question: My this compound peak is showing significant tailing or broadening. What could be the cause?

Answer: Peak tailing or broadening in HPLC is often indicative of issues with the chromatographic column or the mobile phase. Ensure your C18 column is in good condition and has not been degraded by extreme pH or incompatible solvents. The mobile phase composition, including the type and concentration of buffer and organic modifier, should be optimized for this compound.[5] For instance, a mobile phase consisting of an acetonitrile and phosphate buffer mixture has been shown to be effective.[6][7] Using a core-shell column can also improve peak shape and separation efficiency.[8]

Consider the possibility of secondary interactions between this compound and the stationary phase. The addition of a small amount of a competing agent to the mobile phase can sometimes mitigate these interactions. Also, ensure that the sample solvent is compatible with the mobile phase to avoid peak distortion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question: I am experiencing significant matrix effects (ion suppression or enhancement) when analyzing this compound in biological samples. How can I mitigate this?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like milk, plasma, and tissue.[9] Porcine feces, for example, have been shown to cause significant signal enhancement for this compound (266.8%).[10] To address this, the use of a matrix-matched calibration curve is highly recommended for accurate quantification.[9][11] This involves preparing your calibration standards in a blank matrix extract that is free of the analyte.

Another effective strategy is the use of an isotopically labeled internal standard, such as this compound-d3.[10] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction during data processing. Furthermore, optimizing the sample preparation procedure to more effectively remove matrix components is crucial. This can involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12]

Question: My this compound recovery is low and inconsistent. What are the potential reasons?

Answer: Low and variable recovery of this compound can be attributed to its instability and the extraction efficiency from the sample matrix. This compound is susceptible to degradation, particularly at non-optimal pH and temperature.[1][13] It is crucial to handle samples at low temperatures and ensure the pH of extraction solutions is controlled. For instance, in porcine feces, rapid degradation occurs at room temperature.[14] The addition of a β-lactamase inhibitor like tazobactam to fecal samples can help prevent degradation by commensal bacteria.[14]

The choice of extraction solvent and method is also critical. A mixture of acetonitrile and water is often used for extraction from milk and muscle tissues.[12] For a comprehensive analysis that includes this compound and its metabolites, a derivatization step to convert all related residues to a single stable compound, such as desfuroylthis compound acetamide (DFCA), is often employed.[10][15][16] This approach can improve both recovery and the accuracy of total residue measurement.

Enzyme-Linked Immunosorbent Assay (ELISA)

Question: My ELISA results for this compound show high variability and poor reproducibility. What are the likely causes?

Answer: High variability in ELISA can be caused by a number of factors throughout the assay workflow. Inconsistent pipetting is a primary source of error; ensure you are using calibrated pipettes and consistent technique for all additions.[17] Inadequate washing between steps can lead to high background signal and variability. Make sure to completely remove all wash buffer from the wells after each wash step.

Another critical factor is the quality of the reagents, particularly the antibody and the hapten-protein conjugates used for immunization and coating.[18] The method of coupling the hapten to the carrier protein can significantly influence the sensitivity and specificity of the assay.[18] Using a heterologous assay system, where the immunizing hapten-protein conjugate is different from the coating conjugate, can often yield more sensitive assays.[18]

Question: The sensitivity of my this compound ELISA is not sufficient for my application. How can I improve it?

Answer: To enhance the sensitivity of your ELISA, consider optimizing several key parameters. The concentration of the coating antigen and the antibody needs to be carefully titrated to find the optimal balance for a competitive assay. The choice of substrate can also impact sensitivity; some substrates produce a stronger signal than others.

Matrix effects can also be a significant issue in ELISA, especially with complex samples like milk.[19] Diluting the sample can help to reduce matrix interference, but this may also dilute the analyte to a level below the detection limit.[19] Therefore, it is important to develop a sample preparation protocol that effectively removes interfering substances without significantly losing the analyte.

Frequently Asked Questions (FAQs)

Q1: What is the importance of analyzing this compound and its metabolites?

A1: this compound is a third-generation cephalosporin antibiotic widely used in veterinary medicine.[2] Monitoring its residues in food products of animal origin, such as milk and meat, is crucial to ensure food safety and prevent the development of antibiotic-resistant bacteria in humans.[15] this compound is metabolized in animals to several compounds, with desfuroylthis compound being a major active metabolite.[1] Therefore, analytical methods should ideally be able to detect both the parent drug and its key metabolites to accurately assess the total residue content.[15][20]

Q2: How can I improve the stability of this compound in my samples and standards?

A2: this compound is known to be unstable under various conditions.[1] To ensure its stability, it is recommended to store stock solutions and samples at low temperatures (refrigerated or frozen at ≤ -70 °C) and protect them from light, as this compound is susceptible to photodegradation.[1][10] The pH of the solution is also critical; this compound is most stable in the pH range of 2-6.[1] For working solutions, it is advisable to prepare them fresh. In biological matrices like feces, where bacterial enzymes can degrade this compound, adding a β-lactamase inhibitor and immediate freezing can preserve the analyte.[10][14]

Q3: What are the advantages of using LC-MS/MS for this compound analysis compared to HPLC-UV?

A3: While HPLC-UV is a reliable and cost-effective method for the analysis of this compound in pharmaceutical formulations, LC-MS/MS offers significantly higher sensitivity and selectivity, especially for residue analysis in complex biological matrices.[2][21] LC-MS/MS can achieve much lower limits of detection (LOD) and quantification (LOQ), making it suitable for trace-level detection.[21] The high selectivity of MS/MS, based on the specific mass-to-charge ratio of the parent and product ions, minimizes interference from matrix components, leading to more accurate and reliable results.[21]

Q4: What are the key considerations when developing a biosensor for this compound detection?

A4: Developing a biosensor for this compound detection presents several challenges, including achieving high sensitivity and specificity.[22][23] The choice of the biological recognition element (e.g., antibody, aptamer) is critical for selective binding to this compound. Stability of these biological components is another major concern, as they can be sensitive to environmental conditions like temperature and pH.[22][24] Overcoming non-specific interactions from complex sample matrices is also essential to avoid false signals.[22] Furthermore, ensuring the portability, cost-effectiveness, and reliability of the biosensor are key for its practical application in on-site detection.[24]

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound by Various Methods

Analytical MethodMatrixLODLOQReference
HPLC-UVVeterinary Formulation3.29 ng/mL10.97 ng/mL[8]
HPLC-UVPharmaceutical Formulations0.02 µg/ml (Sodium)0.06 µg/ml (Sodium)[2]
HPLC-UVPharmaceutical Formulations0.03 µg/ml (Hydrochloride)0.1 µg/ml (Hydrochloride)[2]
LC-MS/MSPorcine Feces0.89 ng/g-[10]
UPLC-MS/MSReactor Rinse Samples0.15 ppb0.4 ppb[21]
LC-MS/MS (ESI+)Milk (Matrix-Matched)0.486 ng/mL1.701 ng/mL[11]
LC-MS/MS (ESI-)Milk (Matrix-Matched)5.929 ng/mL10.13 ng/mL[11]
Capillary Electrophoresis (off-line SPE with in-line SPE-CE)River Water10 ng/L-[25]
Capillary Electrophoresis (off-line SPE with LVSS)River Water100 ng/L-[25]
ELISAMouse Sera3 ppb-[18]
ELISAMilk~1 ppb (standards)>1 ppm (in milk due to dilution)[19]

Table 2: Recovery Rates of this compound from Different Matrices

Analytical MethodMatrixRecovery RateReference
HPLC-UVHoney98.83%[8]
HPLC-UVVeterinary Formulation100.78%[8]
UPLC-MS/MSReactor Rinse Samples80% to 120%[21]
ELISAMilk (fortified)99.8 ± 18%[19]
LC-MS/MSMilk61% to 110%[12]
MISPE-HPLC-UVMilk, Chicken, Pork, Beef> 91.9%[4]

Experimental Protocols & Methodologies

Detailed Methodology for LC-MS/MS Analysis of this compound in Porcine Feces

This protocol is based on the method described by Antonissen et al. (2018).[14]

  • Sample Preparation and Extraction:

    • Weigh 0.5 g of porcine feces into a centrifuge tube.

    • To prevent degradation, immediately add 500 µL of an 8 µg/mL tazobactam solution in ultrapure water.[14]

    • Add 1 mL of 1% (v/v) formic acid in an acetonitrile-water (50:50, v/v) solution.

    • Vortex the sample thoroughly.

    • Centrifuge to separate the solid and liquid phases.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 3.5 µm) with a matching guard column.[14]

    • Mobile Phase A: Water with 0.1% (v/v) formic acid and 2 mM ammonium formate.[14]

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.[14]

    • Flow Rate: As optimized for the specific system.

    • Gradient Elution: A suitable gradient program should be developed to ensure good separation of this compound from matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Precursor Ion (m/z): 524.0 for this compound.[14]

    • Product Ions: Monitor specific product ions for quantification and confirmation (requires optimization).

    • Internal Standard: this compound-d3 (precursor ion m/z 527.0) should be used for accurate quantification.[10][14]

Detailed Methodology for Derivatization of this compound and its Metabolites to DFCA

This protocol is a general representation based on methods described for total residue analysis.[10][15][16]

  • Hydrolysis (Cleavage of Disulfide/Thioester Bonds):

    • To the sample extract, add a hydrolysis solution containing a reducing agent like dithioerythritol (DTE) in a suitable buffer (e.g., borate buffer).[16]

    • This step cleaves the bonds of this compound metabolites, converting them to desfuroylthis compound (DFC).

  • Derivatization (Stabilization):

    • Following hydrolysis, add a solution of iodoacetamide to the mixture.

    • This reaction derivatizes the unstable DFC to the more stable desfuroylthis compound acetamide (DFCA).[16]

  • Cleanup:

    • The resulting solution containing DFCA is then subjected to a cleanup step, typically using solid-phase extraction (SPE), to remove excess reagents and matrix components before LC-MS/MS analysis.[16]

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Fecal Sample (0.5g) Add_Tazobactam Add Tazobactam (β-lactamase inhibitor) Sample->Add_Tazobactam Stabilize Add_Extraction_Solvent Add Extraction Solvent (ACN/Water/Formic Acid) Add_Tazobactam->Add_Extraction_Solvent Vortex Vortex Add_Extraction_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Data_Processing Data Processing (Internal Standard Correction) MS_Detection->Data_Processing

Caption: Workflow for LC-MS/MS analysis of this compound in fecal samples.

Troubleshooting_Low_Sensitivity_HPLC cluster_causes Potential Causes cluster_solutions Solutions Problem Low HPLC-UV Sensitivity Mobile_Phase Suboptimal Mobile Phase (pH, Composition) Problem->Mobile_Phase Wavelength Incorrect Detection Wavelength Problem->Wavelength Sample_Prep Poor Sample Cleanup (Matrix Interference) Problem->Sample_Prep Degradation Analyte Degradation Problem->Degradation Optimize_MP Optimize Mobile Phase (pH 2-6) Mobile_Phase->Optimize_MP Set_Wavelength Set Wavelength to 292 nm Wavelength->Set_Wavelength Improve_Cleanup Improve Sample Prep (e.g., SPE) Sample_Prep->Improve_Cleanup Control_Conditions Control pH and Temperature Degradation->Control_Conditions

Caption: Troubleshooting low sensitivity in HPLC-UV analysis of this compound.

Derivatization_Pathway Ceftiofur_Metabolites This compound & Metabolites (in sample extract) DFC Desfuroylthis compound (DFC) (unstable) Ceftiofur_Metabolites->DFC + Dithioerythritol (DTE) (Hydrolysis) DFCA Desfuroylthis compound Acetamide (DFCA) (stable) DFC->DFCA + Iodoacetamide (Derivatization) LC_MS_MS LC_MS_MS DFCA->LC_MS_MS Analysis

Caption: Derivatization pathway for total this compound residue analysis.

References

Technical Support Center: Managing pH-Dependent Degradation of Ceftiofur in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the pH-dependent degradation of Ceftiofur during their experiments.

Troubleshooting Guides

Issue: Rapid degradation of this compound observed in neutral or alkaline solutions.

  • Question: My this compound solution (pH 7.4) is losing potency much faster than expected. How can I minimize degradation?

  • Answer: this compound is known to degrade rapidly at neutral and alkaline pH.[1][2] At pH 7.4 and 25°C, the degradation rate constant is significant, and at pH 10, degradation is almost instantaneous.[1][2] To minimize degradation, prepare stock solutions in an acidic buffer (pH 2-6) where this compound is most stable and store them at low temperatures (e.g., 0-8°C).[3][4] Prepare working solutions at physiological pH immediately before use.

Issue: Inconsistent results in this compound stability studies.

  • Question: I am getting variable results in my experiments studying this compound stability. What could be the cause?

  • Answer: Inconsistent results can arise from several factors:

    • pH shifts: Ensure the pH of your buffer system is stable throughout the experiment.

    • Temperature fluctuations: this compound degradation is temperature-dependent, with higher temperatures accelerating degradation.[1][2] Maintain a constant and controlled temperature.

    • Buffer components: While general acid-base catalysis is not observed with common buffers like phosphate, acetate, and borate, it's crucial to use high-purity reagents to avoid catalytic impurities.[3]

    • Ionic strength: Maintain a consistent ionic strength across all experimental conditions, as it can influence reaction kinetics.[1][2]

Issue: Difficulty in quantifying this compound and its degradation products.

  • Question: I am having trouble accurately measuring the concentrations of this compound and its primary degradation product, desfuroylthis compound. What analytical method is recommended?

  • Answer: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and reliable technique for quantifying this compound and desfuroylthis compound.[1][2][3] For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[5] Ensure proper sample preparation, including quenching the degradation reaction if necessary (e.g., by adding acetonitrile and centrifuging), to get accurate results.[6]

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway of this compound at different pH values?

Under alkaline conditions, the main degradation pathway involves the hydrolysis of the thioester bond to form desfuroylthis compound.[4] In acidic conditions, desfuroylthis compound can be further converted to a thiolactone.[4] Another degradation pathway involves the cleavage of the β-lactam ring, which can lead to the formation of CEF-aldehyde.[6]

2. How does temperature affect the degradation of this compound?

The rate of this compound degradation increases with temperature across all pH levels.[1][2] For example, at pH 7.4, the degradation rate constant significantly increases from 0.06 day⁻¹ at 8°C to 0.65 day⁻¹ at 25°C.[2]

3. What is the optimal pH range for the stability of this compound solutions?

This compound is most stable in the pH range of 2 to 6.[3][4]

4. Can I use pre-made buffers for my experiments?

Yes, you can use pre-made buffers. However, it is crucial to verify the pH of the buffer before use and ensure it is within the desired range for your experiment. The components of the buffer should also be considered to avoid any potential interactions with this compound.

5. How should I store my this compound stock solutions?

This compound stock solutions should be prepared in a buffer where the compound is stable (pH 2-6) and stored at low temperatures (0-8°C) to minimize degradation.[1][2][3] It is advisable to prepare fresh working solutions from the stock solution for each experiment.

Data Presentation

Table 1: Degradation Rate Constants of this compound at Various pH and Temperatures

pHTemperature (°C)Degradation Rate Constant (day⁻¹)Reference
1600.79 ± 0.21[1][2]
3600.61 ± 0.03[1][2]
5600.44 ± 0.05[1][2]
7.400.06 ± 0.01[2]
7.480.06 ± 0.01[2]
7.4250.65 ± 0.17[2]
7.4371.27 ± 0.05[2]
7.4601.27 ± 0.04[1][2]
1025Rapid degradation (undetectable after 10 min)[1][2]
1060Rapid degradation (undetectable after 10 min)[1][2]
Distilled Water (pH ~6.8)600.39 ± 0.01[1][2]

Table 2: Half-lives of this compound at 22°C in Different Buffers

Buffer (pH)Half-life (days)Reference
Acetate (5.0)100.3[7][8]
Phosphate (7.0)8[7][8]
Borate (9.0)4.2[7][8]

Experimental Protocols

Protocol 1: Determination of this compound Degradation Kinetics using HPLC

This protocol outlines the methodology to study the degradation kinetics of this compound at a specific pH and temperature.

Materials:

  • This compound sodium

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Hydrochloric acid or sodium hydroxide for pH adjustment

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Incubator or water bath

Procedure:

  • Preparation of Buffer Solution: Prepare a phosphate buffer of the desired pH (e.g., 7.4) and ionic strength (e.g., 0.5 M).

  • Preparation of this compound Stock Solution: Accurately weigh this compound sodium and dissolve it in the prepared buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation: Place the this compound solution in a constant temperature incubator or water bath set to the desired temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the solution.

  • Sample Preparation: If necessary, quench the degradation by adding an equal volume of acetonitrile. Centrifuge the sample to precipitate any solids.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase could be a mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 290 nm.[9]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the peak areas of this compound and its degradation product (desfuroylthis compound).

    • Plot the natural logarithm of the this compound concentration versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression line.

Mandatory Visualization

Ceftiofur_Degradation_Pathway This compound This compound Desfuroylthis compound Desfuroylthis compound This compound->Desfuroylthis compound Alkaline Hydrolysis (Thioester cleavage) CEF_aldehyde CEF-aldehyde This compound->CEF_aldehyde β-lactam ring cleavage Thiolactone Thiolactone Desfuroylthis compound->Thiolactone Acidic Conditions Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Prepare Buffer Stock_Sol_Prep Prepare this compound Stock Solution Buffer_Prep->Stock_Sol_Prep Incubation Incubate at Constant Temperature Stock_Sol_Prep->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Sample_Prep Quench Reaction & Prepare Sample Sampling->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Calculate Degradation Rate Constant HPLC_Analysis->Data_Analysis

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Ceftiofur

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine.[1][2][3][4] The following sections present experimental protocols, comparative performance data, and visual representations of the analytical workflow and the drug's mechanism of action to assist researchers in selecting the most appropriate method for their analytical needs.

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC analysis of this compound are outlined below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine analysis of this compound in pharmaceutical formulations.

  • Chromatographic System: An isocratic HPLC system equipped with a UV detector is used.[5][6]

  • Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is employed for separation.[5][6]

  • Mobile Phase: A mixture of 0.02 M disodium hydrogen phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile in a 78:22 (v/v) ratio is used as the mobile phase.[5] Alternatively, a mixture of acetonitrile and 0.1% trifluoroacetic acid in de-ionized water (25:75 v/v) can be utilized.[6]

  • Flow Rate: The mobile phase is pumped at a flow rate of 1.0 mL/min.[5][6][7]

  • Detection: UV detection is performed at a wavelength of 292 nm.[5][6][7]

  • Sample Preparation: A stock solution of this compound is prepared by dissolving the reference standard in the mobile phase to achieve a known concentration (e.g., 60 µg/mL).[5] For analysis of injection powders, the powder is reconstituted and diluted with the mobile phase to the desired concentration.[5][6]

Ultra-Performance Liquid Chromatography (UPLC) Protocol

This method offers a more rapid and sensitive analysis of this compound, particularly useful for detecting trace amounts.

  • Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS) is utilized for high-sensitivity detection.[8]

  • Column: A reversed-phase C18 column with smaller particle size (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) is used.[9]

  • Mobile Phase: A gradient elution is typically employed, consisting of two mobile phases: (A) 0.1% formic acid in water and (B) acetonitrile with 0.1% formic acid.[9]

  • Flow Rate: A lower flow rate, such as 0.3 mL/min, is set.[9]

  • Detection: Mass spectrometry is used for detection and quantification, offering high selectivity and sensitivity.[8]

  • Sample Preparation: For trace analysis, samples may require a solid-phase extraction (SPE) clean-up step to remove matrix interferences.[9] However, some UPLC methods have been developed to avoid this step, reducing analysis time and cost.[10]

Performance Data Comparison

The following table summarizes the key performance parameters of representative HPLC and UPLC methods for this compound analysis, based on published data.

ParameterHPLC MethodUPLC Method
Retention Time Approximately 3.4 - 7.8 min[6][7]Approximately 3.0 - 4.4 min[8]
Analysis Time Longer, typically > 10 min[11]Shorter, often < 5 min[12]
Linearity Range 0.5 - 50 µg/mL[6]0.4 - 1.5 ng/mL (ppb)[8]
Limit of Detection (LOD) 0.02 - 0.03 µg/mL[6]0.15 ng/mL (ppb)[8]
Limit of Quantification (LOQ) 0.06 - 0.1 µg/mL[6]0.4 ng/mL (ppb)[8]
Correlation Coefficient (r²) > 0.999[5][6]> 0.99[8]

Visualizations

The following diagrams illustrate the experimental workflow for method cross-validation and the mechanism of action of this compound.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC Method HPLC_Protocol Develop & Validate HPLC Method HPLC_Analysis Analyze this compound Sample (n=X) HPLC_Protocol->HPLC_Analysis HPLC_Data Obtain HPLC Data (e.g., Peak Area, RT) HPLC_Analysis->HPLC_Data Compare Compare Performance Metrics (Accuracy, Precision, Sensitivity, Time) HPLC_Data->Compare UPLC_Protocol Develop & Validate UPLC Method UPLC_Analysis Analyze Same this compound Sample (n=X) UPLC_Protocol->UPLC_Analysis UPLC_Data Obtain UPLC Data (e.g., Peak Area, RT) UPLC_Analysis->UPLC_Data UPLC_Data->Compare Conclusion Determine Method Equivalency or Superiority Compare->Conclusion

Caption: Workflow for cross-validation of HPLC and UPLC methods.

Ceftiofur_Mechanism_of_Action This compound This compound Binding Binding This compound->Binding PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall PBP->Binding Inhibition Inhibition of Peptidoglycan Cross-linking Binding->Inhibition CellWall Weakened Cell Wall Inhibition->CellWall Lysis Bacterial Cell Lysis & Death CellWall->Lysis

Caption: Mechanism of action of this compound.

Objective Comparison

Both HPLC and UPLC are robust and reliable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis.

HPLC is a well-established and cost-effective technique suitable for routine quality control and assay of this compound in pharmaceutical products.[5][6][7] It provides good accuracy and precision within a reasonable analysis time. The instrumentation is widely available in most analytical laboratories.

UPLC offers significant advantages in terms of speed and sensitivity.[8][10] The use of smaller particle size columns leads to higher resolution and efficiency, resulting in shorter run times and reduced solvent consumption.[10] When coupled with mass spectrometry, UPLC provides the high sensitivity required for the determination of trace levels of this compound in complex matrices such as plasma or tissues.[9][10]

References

A Comparative Efficacy Analysis of Ceftiofur and Other Veterinary Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Ceftiofur, a third-generation cephalosporin, with other key cephalosporins used in veterinary medicine, including the fourth-generation Cefquinome, the third-generation Cefpodoxime, and the first-generation Cephapirin. The analysis is based on published experimental data and is intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Resistance

Cephalosporins, including this compound, are bactericidal agents belonging to the β-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound and other cephalosporins target and covalently bind to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating these PBPs, the antibiotic disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis and death. This time-dependent killing mechanism is most effective against actively dividing bacteria.

Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Bacterial Cell with Cephalosporin PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall (Cross-linked Peptidoglycan) PBP->CellWall Precursors Peptidoglycan Precursors Precursors->PBP Synthesis & Cross-linking PBP_Inhibited Inactivated PBPs Lysis Weakened Cell Wall & Cell Lysis PBP_Inhibited->Lysis Precursors_2 Peptidoglycan Precursors Precursors_2->PBP_Inhibited This compound This compound This compound->PBP_Inhibited Binds to & Inhibits PBPs

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Mechanism of Resistance: β-Lactamase Hydrolysis

The most significant mechanism of resistance to cephalosporins is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive. Extended-spectrum β-lactamases (ESBLs) can confer resistance to third-generation cephalosporins like this compound.

Resistance_Mechanism cluster_0 Resistant Bacterium BetaLactamase β-Lactamase Enzyme Inactive Inactive Metabolite BetaLactamase->Inactive Hydrolysis of β-Lactam Ring PBP Penicillin-Binding Proteins (PBPs) PBP->PBP This compound This compound This compound->BetaLactamase

Caption: Inactivation of this compound by β-lactamase enzymes.

Comparative In Vitro Efficacy

The in vitro efficacy of cephalosporins is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit 90% of the tested isolates.

Table 1: Comparative MIC90 Values (µg/mL) of this compound and Other Cephalosporins Against Key Veterinary Pathogens
PathogenThis compoundCefquinomeCefpodoximeCephapirinReference(s)
Bovine Mastitis Pathogens
Staphylococcus aureus1.0 - 2.01.04.02.0[1][2][3]
Streptococcus uberis≤0.06 - 0.250.25≤0.0150.25[1][2][4]
Streptococcus dysgalactiae≤0.06≤0.063≤0.0150.12[1][2][4]
Escherichia coli0.5 - 1.0>4.0≤1.0>16[1][2][4]
Klebsiella spp.1.0>4.0≤1.0-[2][4]
Swine Respiratory Pathogens
Actinobacillus pleuropneumoniae≤0.03---[5]
Pasteurella multocida≤0.03---[5]
Streptococcus suis0.06---[5]

Note: Data is compiled from multiple studies; direct side-by-side comparisons were not always available. Methodologies were generally consistent with CLSI standards.

Comparative Clinical Efficacy

Clinical efficacy is determined through randomized controlled trials, measuring outcomes such as bacteriological and clinical cure rates.

Table 2: Comparative Clinical Efficacy of this compound in Bovine Mastitis
Study DesignPathogen GroupTreatment 1 (this compound HCl)Treatment 2 (Cephapirin Sodium)Outcome MeasureResultReference
Randomized, noninferiority clinical trialGram-positive5-day intramammary2 treatments, 12h apartBacteriological CureCephapirin was non-inferior to this compound[6][7]
Randomized, noninferiority clinical trialGram-negative5-day intramammary2 treatments, 12h apartBacteriological CureThis compound had a significantly higher cure rate[6][7]
Randomized, noninferiority clinical trialAll cases5-day intramammary2 treatments, 12h apartClinical CureCephapirin was non-inferior to this compound[6][7]
Table 3: Clinical Efficacy of this compound in Bovine Respiratory Disease (BRD)
Study DesignTreatment GroupControl/ComparisonKey Efficacy OutcomeResultReference(s)
Clinical TrialThis compound (2mg/kg, single SC injection) in BRD-diagnosed calvesHealthy Controls & Untreated Diseased ControlsResolution of clinical signs (fever, depression, etc.)Significant improvement in clinical scores by day 7, with recovery by day 14.[8][9][10]
Multicentric Field TrialThis compound (1 mg/kg SC) + Ketoprofen (3 mg/kg IM)This compound only (1 mg/kg SC)Clinical success rate (normal temp. & breathing)Combination therapy had a significantly higher success rate (67%) vs. This compound alone (48%).[11]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of antimicrobial efficacy.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for quantitative in vitro susceptibility testing, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13]

MIC_Workflow cluster_0 Workflow P0 1. Isolate & Culture Bacterial Pathogen P1 2. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland standard) P0->P1 P2 3. Prepare Serial Dilutions of Cephalosporins in Cation-Adjusted Mueller-Hinton Broth P1->P2 P3 4. Inoculate Microtiter Plate Each well contains a specific antibiotic concentration and the bacterial suspension P2->P3 P4 5. Incubation (e.g., 35°C for 18-24 hours) P3->P4 P5 6. Read Results Visually inspect for turbidity (growth) P4->P5 P6 7. Determine MIC Lowest concentration with no visible bacterial growth P5->P6

Caption: Experimental workflow for MIC determination via broth microdilution.

  • Method: Broth microdilution in 96-well microtiter plates.

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Bacterial colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, resulting in approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Antimicrobial Preparation: Stock solutions of this compound and comparator cephalosporins are prepared. Two-fold serial dilutions are made in the microtiter plates to cover the clinically relevant concentration range.

  • Incubation: Plates are incubated under ambient atmospheric conditions at 35°C ± 2°C for 16 to 20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye. Quality control is performed concurrently using reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to ensure accuracy.[14]

Protocol 2: Clinical Trial for Efficacy Against Bovine Mastitis

This protocol is a synthesized example based on published randomized clinical trials comparing intramammary cephalosporin treatments for nonsevere clinical mastitis.[6][7]

  • Study Design: A multi-location, randomized, noninferiority clinical trial.

  • Animal Selection & Enrollment:

    • Lactating dairy cows from commercial herds are screened.

    • Inclusion Criteria: Diagnosis of nonsevere clinical mastitis (abnormal milk and/or mild swelling of the udder, without systemic signs like fever or depression).

    • Exclusion Criteria: Systemic illness, mastitis in more than one quarter, treatment with other antimicrobials within a specified period.

    • Duplicate aseptic milk samples are collected from the affected quarter for bacteriological culture prior to treatment.

  • Randomization and Treatment:

    • Enrolled cows are randomly allocated to a treatment group (e.g., Group A: this compound HCl; Group B: Cephapirin Sodium).

    • Treatments are administered via intramammary infusion according to the manufacturer's label directions (e.g., this compound once daily for 5 days; Cephapirin twice daily for 1 day). Allocation concealment is maintained to prevent selection bias.

  • Data Collection and Outcome Assessment:

    • Clinical signs are monitored and scored daily during and after treatment.

    • Post-treatment milk samples are collected for bacteriological analysis at predefined intervals (e.g., 10 and 17 days post-enrollment).

  • Definition of Cures:

    • Bacteriological Cure: Absence of the pre-treatment pathogen in both post-treatment milk samples.

    • Clinical Cure: Return of milk and the udder to normal as assessed by the investigator at the end of the follow-up period.

  • Statistical Analysis:

    • The primary outcome (bacteriological cure rate) is compared between groups using appropriate statistical models (e.g., mixed-model logistic regression) to account for herd-level clustering.

    • A noninferiority margin is pre-specified to determine if the new treatment is "not unacceptably worse" than the standard.

Conclusion

This compound demonstrates broad-spectrum in vitro activity against key Gram-positive and Gram-negative veterinary pathogens. Its efficacy against Gram-negative bacteria, such as E. coli, is a notable advantage over first-generation cephalosporins like Cephapirin.[6][7] In clinical settings, particularly for Gram-negative mastitis, this compound shows superior bacteriological cure rates. However, for Gram-positive infections, the efficacy of older-generation cephalosporins may be non-inferior, suggesting they remain a viable option. Fourth-generation cephalosporins like Cefquinome offer a similarly broad spectrum. The choice of cephalosporin should be guided by the specific pathogen, antimicrobial susceptibility data, the site of infection, and principles of antimicrobial stewardship to mitigate the development of resistance.

References

Inter-Laboratory Comparison of Ceftiofur Susceptibility Testing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of inter-laboratory performance in Ceftiofur susceptibility testing. It is designed to offer objective insights, supported by experimental data, to aid researchers and professionals in the fields of veterinary medicine and drug development in understanding the variability and standardization of these critical tests.

Executive Summary

This compound, a third-generation cephalosporin exclusively used in veterinary medicine, is a critical tool for managing bacterial infections in livestock. Accurate and consistent antimicrobial susceptibility testing (AST) is paramount for its effective use, guiding clinical decisions and monitoring the emergence of resistance. This guide summarizes quantitative data from various studies that highlight the performance of different laboratories in determining the susceptibility of key veterinary pathogens to this compound. It also details the standardized experimental protocols that underpin reproducible results and provides visual representations of the drug's mechanism of action, resistance pathways, and the experimental workflow for susceptibility testing.

Data Presentation: Inter-laboratory Comparison of this compound MIC Values

The following tables summarize Minimum Inhibitory Concentration (MIC) data for this compound against common veterinary pathogens, as determined by various laboratories. These tables are compiled from multiple studies to illustrate the degree of inter-laboratory concordance and variation. The data emphasizes the importance of standardized methodologies and quality control measures in achieving consistent results.

Table 1: Quality Control Ranges for this compound Broth Microdilution Susceptibility Testing

This table presents the acceptable quality control (QC) ranges for this compound MIC values when testing standard reference strains, as recommended by the Clinical and Laboratory Standards Institute (CLSI). Adherence to these ranges is a critical component of a laboratory's quality assurance program.

Quality Control StrainCLSI-Recommended MIC Range (µg/mL)
Escherichia coli ATCC® 259220.25 - 1.0
Staphylococcus aureus ATCC® 292130.12 - 0.5
Pseudomonas aeruginosa ATCC® 278538.0 - 32.0
Enterococcus faecalis ATCC® 29212>64

Table 2: Inter-Laboratory MIC Distribution for this compound against Veterinary Pathogens

This table showcases the distribution of MIC values for this compound against key veterinary pathogens as reported in a multi-laboratory study. This data provides a snapshot of the typical variation observed between different testing sites.

OrganismNumber of IsolatesModal MIC (µg/mL)MIC Range (µg/mL) Across Laboratories
Mannheimia haemolytica1500.030.015 - 0.12
Pasteurella multocida200≤0.015≤0.015 - 0.06
Histophilus somni100≤0.015≤0.015 - 0.03
Actinobacillus pleuropneumoniae1200.060.03 - 0.25
Streptococcus suis1800.120.06 - 0.5

Experimental Protocols

Accurate and reproducible antimicrobial susceptibility testing is contingent upon the strict adherence to standardized experimental protocols. The most widely accepted methods are broth microdilution and disk diffusion, with detailed guidelines provided by organizations such as the CLSI.

Broth Microdilution Method (CLSI VET01)

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium. The following is a summarized protocol based on CLSI guidelines:

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the same morphological type from an 18- to 24-hour-old agar plate.

    • Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Microdilution Plate Inoculation:

    • Use commercially or in-house prepared microdilution plates containing serial twofold dilutions of this compound.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • Result Interpretation:

    • Following incubation, examine the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Interpret the MIC result as Susceptible (S), Intermediate (I), or Resistant (R) based on the established clinical breakpoints for the specific pathogen and host animal. For instance, for Pasteurella multocida from bovine respiratory disease, the breakpoints for this compound are ≤2 µg/mL (S), 4 µg/mL (I), and ≥8 µg/mL (R)[1].

Quality Control

Regular quality control testing is mandatory to ensure the accuracy and precision of the susceptibility testing method. This involves testing reference strains with known susceptibility patterns (as listed in Table 1) and ensuring the results fall within the acceptable ranges.

Mandatory Visualizations

This compound Mechanism of Action and Resistance

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Resistance to this compound in Gram-negative bacteria is often mediated by the production of β-lactamase enzymes, such as CTX-M, which inactivate the drug.

G cluster_0 Bacterial Cell cluster_1 Mechanism of Action cluster_2 Resistance Mechanism PBP Penicillin-Binding Proteins (PBPs) CWS Cell Wall Synthesis PBP->CWS catalyzes Lysis Cell Lysis CWS->Lysis inhibition leads to This compound This compound This compound->PBP binds to and inactivates BetaLactamase β-Lactamase (e.g., CTX-M) This compound->BetaLactamase target of Inactivethis compound Inactive this compound BetaLactamase->Inactivethis compound hydrolyzes

Caption: this compound's mechanism of action and a common resistance pathway.

Experimental Workflow for Broth Microdilution Susceptibility Testing

The following diagram illustrates the key steps in performing a broth microdilution antimicrobial susceptibility test, from sample preparation to result interpretation.

G start Start: Isolate Colonies prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate_plate Inoculate Microdilution Plate dilute_inoculum->inoculate_plate incubate Incubate Plate (35°C, 16-20h) inoculate_plate->incubate read_results Read MIC incubate->read_results interpret Interpret Results (S, I, R) read_results->interpret end End: Report Results interpret->end

Caption: Workflow for broth microdilution antimicrobial susceptibility testing.

Logical Relationship of Susceptibility Testing Components

This diagram outlines the logical connections between the key components of a robust antimicrobial susceptibility testing program, emphasizing the central role of quality control.

G AST Antimicrobial Susceptibility Testing (AST) Method Standardized Method (e.g., CLSI, EUCAST) AST->Method requires QC Quality Control (Reference Strains) Method->QC validated by Results Accurate & Reproducible MIC/Zone Diameters Method->Results generates QC->Results ensures Interpretation Clinical Interpretation (S, I, R Breakpoints) Results->Interpretation requires Outcome Informed Clinical Decision Interpretation->Outcome guides

References

Navigating Ceftiofur Detection: A Comparative Guide to Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of ceftiofur is paramount for ensuring food safety and monitoring therapeutic efficacy. Immunoassays offer a rapid and sensitive method for this purpose, but their performance hinges on the specificity of the antibodies employed. This guide provides a comparative analysis of the cross-reactivity of different this compound immunoassays, supported by experimental data, to aid in the selection of the most appropriate analytical tool.

The cross-reactivity of an immunoassay determines its ability to distinguish between the target analyte, in this case, this compound, and other structurally similar compounds. High cross-reactivity with other cephalosporin antibiotics or metabolites can lead to false-positive results and an overestimation of this compound concentrations. This guide delves into the specifics of two distinct monoclonal antibody-based enzyme-linked immunosorbent assays (ELISAs) for this compound, presenting their cross-reactivity profiles and the experimental protocols used to determine them.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of two different this compound immunoassays with a range of cephalosporins and other related antibiotics. The data is presented as the concentration of the analyte that causes 50% inhibition (IC50) and the percentage of cross-reactivity relative to this compound.

Table 1: Cross-Reactivity of an Indirect Competitive ELISA (ic-ELISA) for this compound [1]

CompoundIC50 (μg/L)Cross-Reactivity (%)
This compound0.78100
Ceftriaxone0.73106.8
Cefquinome13.65.7
Cefotaxime8.998.7
Desfuroylthis compound8.898.8

Data sourced from Chen et al. (2018).

Table 2: Cross-Reactivity of Monoclonal Antibody-Based ELISAs (Cef-68 and Cef-116) for this compound [2]

CompoundCef-68 Cross-Reactivity (%)Cef-116 Cross-Reactivity (%)
Cephalosporins
This compound100100
Desfuroylthis compound125110
Cephapirin<0.1<0.1
Cephalothin<0.1<0.1
Cefazolin<0.1<0.1
Cephalexin<0.1<0.1
Cefadroxil<0.1<0.1
Cefamandole<0.1<0.1
Cefaclor<0.1<0.1
Cefoperazone<0.1<0.1
Cefotaxime1.00.5
Ceftriaxone0.50.3
Ceftazidime<0.1<0.1
Penicillins
Penicillin G<0.1<0.1
Ampicillin<0.1<0.1
Amoxicillin<0.1<0.1

Data sourced from Rose et al. (1996).

Experimental Protocols

A clear understanding of the methodologies behind the data is crucial for its correct interpretation and for replicating or adapting the assays.

Indirect Competitive ELISA (ic-ELISA) Protocol[1]

This protocol is based on the method described by Chen et al. (2018).

  • Coating: A 96-well microplate was coated with a this compound-ovalbumin (OVA) conjugate and incubated overnight at 4°C.

  • Washing: The plate was washed three times with a phosphate-buffered saline solution containing Tween 20 (PBST).

  • Blocking: The wells were blocked with a solution of non-fat dry milk in PBS for 2 hours at 37°C to prevent non-specific binding.

  • Washing: The plate was washed again as described in step 2.

  • Competitive Reaction: A mixture of the anti-ceftiofur monoclonal antibody and either the this compound standard or the sample was added to the wells and incubated for 30 minutes at 37°C.

  • Washing: The plate was washed again.

  • Secondary Antibody: A goat anti-mouse IgG antibody conjugated to horseradish peroxidase (HRP) was added to the wells and incubated for 30 minutes at 37°C.

  • Washing: The plate was washed a final time.

  • Substrate Addition: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution was added, and the plate was incubated in the dark for 15 minutes at 37°C.

  • Stopping the Reaction: The enzymatic reaction was stopped by adding sulfuric acid.

  • Measurement: The absorbance was read at 450 nm using a microplate reader. The IC50 values were calculated from the resulting dose-response curves.

Monoclonal Antibody-Based ELISA Protocol[2]

The following protocol is a summary of the method used by Rose et al. (1996).

  • Coating: Microtiter plates were coated with a this compound-keyhole limpet hemocyanin (KLH) conjugate and incubated.

  • Blocking: The plates were blocked with a solution of bovine serum albumin (BSA) in PBS.

  • Competitive Reaction: A mixture of the specific monoclonal antibody (Cef-68 or Cef-116) and the this compound standard or test compound was added to the wells.

  • Incubation: The plates were incubated to allow for the competitive binding to occur.

  • Washing: The plates were washed to remove unbound reagents.

  • Secondary Antibody: An HRP-conjugated secondary antibody was added.

  • Incubation and Washing: The plates were incubated and then washed again.

  • Substrate and Measurement: A substrate solution was added, and the color development was measured spectrophotometrically. The percentage of cross-reactivity was calculated based on the concentration of the test compound required to inhibit the antibody binding by 50% compared to that of this compound.

Visualizing the Immunoassay Workflow

To further clarify the experimental process, the following diagram illustrates the general workflow of an indirect competitive ELISA for this compound detection.

ELISA_Workflow cluster_coating Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection A 1. Coat plate with This compound-Antigen Conjugate B 2. Block with BSA or Milk Powder A->B C 3. Add mixture of Anti-Ceftiofur Antibody & Sample/Standard B->C D 4. Add Enzyme-labeled Secondary Antibody C->D E 5. Add Substrate D->E F 6. Measure Signal E->F

General workflow of an indirect competitive ELISA for this compound detection.

Signaling Pathway of Antibody-Antigen Interaction

The underlying principle of these immunoassays is the specific binding of an antibody to its target antigen. In a competitive ELISA, the free this compound in the sample competes with the this compound-antigen conjugate coated on the plate for a limited number of antibody binding sites.

Antibody_Antigen_Interaction Antibody Anti-Ceftiofur Antibody Bound_Free Antibody-Free this compound Complex (in solution) Antibody->Bound_Free Bound_Coated Antibody-Coated this compound Complex (on plate) Antibody->Bound_Coated Free_this compound Free this compound (in Sample) Free_this compound->Bound_Free Coated_this compound Coated this compound (on Plate) Coated_this compound->Bound_Coated

Competitive binding of free and coated this compound to the antibody.

References

Comparative Study of Ceftiofur Degradation Under Different Light Conditions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stability of the veterinary antibiotic Ceftiofur when exposed to various light sources. This guide provides a comparative analysis of its degradation kinetics, outlines detailed experimental protocols, and visualizes the experimental workflow.

This compound, a third-generation cephalosporin antibiotic widely used in veterinary medicine, is known to be susceptible to degradation, which can impact its efficacy and potentially lead to the formation of unknown products. Understanding the stability of this compound under different light conditions is crucial for its proper storage, handling, and formulation development. This guide presents a comparative study of this compound's degradation under dark, Ultraviolet C (UVC), and Ultraviolet A (UVA) light conditions, based on published experimental data.

Quantitative Degradation Data

The degradation of this compound in aqueous solutions typically follows first-order kinetics. The following table summarizes the kinetic parameters for this compound degradation under different light conditions.

Light ConditionWavelengthRate Constant (k)Half-life (t½)Reference
DarkN/AData not available in the same comparative study, but stable for extended periods when protected from light.[1]> 48 hours (in intravenous solutions)[1][1]
UVC254 nm0.0308 min⁻¹22.50 min[2]
UVA352 nm0.0012 min⁻¹577.62 min (approx. 9.6 hours)[2]

Note: The data presented is for this compound sodium in aqueous solution. Degradation rates can be influenced by factors such as the solvent, pH, and temperature.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the photodegradation of this compound.

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_solution Prepare this compound Solution transfer_samples Transfer to Quartz Cells prep_solution->transfer_samples dark_control Prepare Dark Control (wrapped in foil) prep_solution->dark_control uvc_exposure Expose to UVC (254 nm) transfer_samples->uvc_exposure UV transparent uva_exposure Expose to UVA (352 nm) transfer_samples->uva_exposure UV transparent dark_incubation Incubate in Dark dark_control->dark_incubation sampling Withdraw Samples at Time Intervals uvc_exposure->sampling uva_exposure->sampling dark_incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_processing Determine Concentration & Degradation Kinetics hplc_analysis->data_processing

A typical workflow for studying this compound photodegradation.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature for assessing the photodegradation of this compound.

Preparation of this compound Solutions

A stock solution of this compound sodium is prepared by dissolving a precisely weighed amount of the substance in a suitable solvent, typically purified water or a buffer solution, to achieve a known concentration.[2][3] For the experiments, this stock solution is further diluted to the desired concentration. Solutions should be freshly prepared and protected from light before the start of the experiment.[3]

Photodegradation Experiments
  • Apparatus: The degradation studies are carried out in a photostability chamber equipped with controlled light sources. For UVC and UVA irradiation, lamps emitting at specific wavelengths (e.g., 254 nm for UVC and 352 nm for UVA) are used.[2]

  • Sample Exposure: The this compound solutions are placed in quartz cells, which are transparent to UV and visible light, to ensure maximum exposure.[2]

  • Dark Control: A control sample is prepared in the same manner but is protected from light, for example, by wrapping the quartz cell in aluminum foil. This sample is kept under the same temperature conditions as the light-exposed samples to account for any degradation not caused by light (e.g., hydrolysis).

  • Sampling: Aliquots of the solutions are withdrawn at specific time intervals for analysis.[2]

Analytical Method

The concentration of this compound in the samples is determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2]

  • Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a UV detector, and a column suitable for the separation of this compound and its degradation products (e.g., a C18 column).

  • Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The composition is optimized to achieve good separation.

  • Detection: The UV detector is set to a wavelength where this compound shows maximum absorbance, typically around 292 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a standard solution of known concentration.

Data Analysis

The degradation of this compound is typically modeled using first-order kinetics. The natural logarithm of the ratio of the initial concentration (C₀) to the concentration at time t (C) is plotted against time. The degradation rate constant (k) is determined from the slope of the resulting straight line. The half-life (t½) is then calculated using the equation: t½ = 0.693 / k.

Degradation Pathways

The degradation of this compound involves the cleavage of the β-lactam ring, which is a common degradation pathway for cephalosporin antibiotics.[3] Photodegradation is one of the abiotic degradation pathways for cephalosporins in the environment.[3] While specific photolytic degradation products of this compound under different light conditions are not extensively detailed in the cited literature, it is known that hydrolysis can lead to the formation of desfuroylthis compound.[4] Further research is needed to fully characterize the degradation products formed under specific light exposures.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between light exposure and the degradation of this compound, leading to a loss of biological activity.

G cluster_cause Cause cluster_process Process cluster_effect Effect Light Light Exposure (UVC, UVA) Degradation This compound Degradation (Photolysis) Light->Degradation Loss Loss of Biological Activity & Formation of Degradation Products Degradation->Loss

Cause-and-effect of this compound photodegradation.

References

Safety Operating Guide

Ceftiofur proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Ceftiofur, a third-generation cephalosporin antibiotic, is crucial for maintaining laboratory safety and ensuring environmental protection. Researchers, scientists, and drug development professionals must adhere to established guidelines to mitigate risks associated with pharmaceutical waste. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is essential to handle this compound with care to minimize exposure and environmental release.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes protective gloves and, in cases of potential aerosolization (mists or vapors), respiratory protection.[2][3][4]

  • Avoid Contact: Prevent contact with skin and eyes.[5] In case of skin contact, immediately wash the area with soap and plenty of water.[3]

  • Ventilation: Handle the compound in a well-ventilated area to avoid breathing in mists or vapors.[3][5]

  • Environmental Precautions: Take measures to prevent spills and minimize the release of this compound into the environment.

This compound Spill Cleanup Protocol

In the event of a spill, immediate and proper cleanup is necessary to contain the material and prevent contamination.

  • Evacuate and Secure: If the spill is large, evacuate non-essential personnel from the area.[1]

  • Wear PPE: Before cleaning the spill, ensure you are wearing the appropriate personal protective equipment, including gloves and respiratory protection.[3]

  • Containment: Prevent the spill from spreading by using containment dikes or barriers.[3][6] Do not let the product enter drains.[5]

  • Absorb: Soak up the spill with an inert absorbent material, such as sand, earth, or vermiculite.[3]

  • Collect: Carefully collect the absorbed material and place it into a suitable, clearly labeled, and sealed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly to remove any residual contamination.[1][7]

  • Dispose: Dispose of the contaminated materials and the container as hazardous waste, following institutional and local regulations.[3]

Step-by-Step this compound Disposal Procedure

The disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local regulations.[5] Pharmaceutical waste generators are responsible for correctly classifying their waste, which may include determining if it qualifies as hazardous waste.[4]

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including unused product, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.

    • Segregate this compound waste from other waste streams.

  • Containerization:

    • Place all this compound waste into a designated, properly labeled, and leak-proof container.[1][5] The container should be kept tightly closed.[2][5]

  • Disposal Pathway:

    • Do Not Sewer: Do not dispose of this compound waste down the drain or into sewer systems.[6][8][9]

    • Approved Waste Disposal: The primary method for disposal is to send the waste to an approved hazardous waste disposal facility.[2][3][4] This may involve destructive techniques to prevent environmental release.[7]

    • Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Work with your institution's Environmental Health & Safety (EH&S) department to ensure compliance.

  • Empty Container Disposal:

    • Empty containers should also be disposed of properly. They can be taken to an approved waste handling site for recycling or disposal.[3][6]

    • Before disposing of or recycling the container, remove or scratch out all personal or prescription information from the label.[10]

Data Presentation: Safety and Handling Summary

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses, and respiratory protection (if needed).[3][4]Prevents skin/eye contact and inhalation of hazardous particles.
Handling Practices Use in a well-ventilated area. Avoid creating dust or aerosols.[5]Minimizes inhalation exposure.
Hygiene Measures Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.Prevents accidental ingestion.
Spill & Release Prevention Handle carefully to prevent spills. Avoid release to the environment.[3][7]Protects the environment from pharmaceutical contamination.

Experimental Protocols

The provided search results do not contain specific experimental protocols for the chemical degradation or inactivation of this compound as a disposal method. The standard and required procedure is to dispose of the chemical waste through an approved waste management facility.[3][4]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a research or laboratory setting.

start This compound Waste Generated (Unused product, contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, etc.) start->ppe segregate Segregate this compound Waste ppe->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize spill_check Spill Occurred? containerize->spill_check spill_protocol Follow Spill Cleanup Protocol: 1. Contain 2. Absorb 3. Collect 4. Decontaminate spill_check->spill_protocol Yes storage Store Securely for Pickup spill_check->storage No spill_protocol->containerize disposal Dispose via Approved Waste Management Facility storage->disposal end Disposal Complete disposal->end

References

Personal protective equipment for handling Ceftiofur

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ceftiofur

This guide provides crucial safety protocols and logistical information for handling the cephalosporin antibiotic, this compound, in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.

Occupational Exposure and Hazard Information

This compound is classified as a substance that can cause skin and respiratory sensitization. It may cause an allergic skin reaction, and if inhaled, it may lead to allergy or asthma-like symptoms or breathing difficulties.[1][2][3][4] It can also cause serious eye irritation.[1]

Occupational Exposure Limits (OELs):

The occupational exposure limits for this compound can vary by manufacturer. It is crucial to consult the specific Safety Data Sheet (SDS) for the product you are using.

OrganizationTypeValue
ZoetisTWA200 µg/m³[1]
MerckTWA (OEB 2)100 mcg/m³[5]

TWA (Time-Weighted Average), OEB (Occupational Exposure Band)

Some suppliers have not established occupational exposure limit values.[6] In the absence of established limits, airborne levels should be maintained at an acceptable level through engineering controls.[1]

Operational Plan: Handling this compound

A systematic approach is essential when working with this compound. The following workflow outlines the key stages from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Procedure cluster_cleanup Post-Procedure & Cleanup cluster_spill Spill Response cluster_disposal Waste Disposal start Start: Review SDS for this compound ppe Don Required PPE - Eye Protection - Impervious Gloves - Lab Coat - Respirator (if needed) start->ppe setup Prepare Ventilated Workspace (Fume Hood or similar) ppe->setup handle Perform Experimental Work (e.g., weighing, reconstitution) setup->handle spill_check Spill Occurs? handle->spill_check decontaminate Decontaminate Work Surfaces & Equipment spill_check->decontaminate No spill_proc Follow Spill Cleanup Protocol spill_check->spill_proc Yes doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash waste Segregate & Dispose of Waste (per institutional & local regulations) wash->waste spill_proc->decontaminate end End of Procedure waste->end

Caption: Workflow for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is mandatory to prevent exposure.

  • Eye and Face Protection : Wear safety glasses with side shields or goggles.[1][2] If there is a potential for direct contact with dusts, mists, or aerosols, a faceshield should be worn.[2]

  • Hand Protection : Impervious gloves are recommended to prevent skin contact.[1][6]

  • Skin and Body Protection : A laboratory coat or work uniform should be worn.[2] For bulk processing or where skin contact is likely, impervious protective clothing is recommended.[1] Contaminated work clothing must not be allowed to leave the workplace.[1][2]

  • Respiratory Protection : A respirator should be used in cases of insufficient ventilation or when airborne dust, mists, or aerosols are likely to be generated.[1][2] If an applicable Occupational Exposure Limit (OEL) is exceeded, wear an appropriate respirator.[1]

Procedural Guidance

Handling and Storage:

  • Ventilation : Always handle this compound in a well-ventilated area.[1] Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]

  • Safe Handling Practices :

    • Avoid breathing dust, mists, or vapors.[1][2]

    • Prevent contact with skin, eyes, and clothing.[1][7]

    • Minimize dust generation and accumulation.[1]

    • Observe good industrial hygiene practices, including washing hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

  • Storage : Store in a tightly closed container in a dry, well-ventilated place between 15-30°C (59-86°F), protected from sunlight.[7]

First Aid Measures:

  • If Inhaled : Move the person to fresh air. If experiencing respiratory symptoms, call a physician or poison control center.[1][2][4]

  • If on Skin : Wash the area with plenty of water.[1][4] If a skin rash or irritation occurs, seek medical attention.[2] Remove and wash contaminated clothing before reuse.[2]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

  • If Swallowed : Rinse mouth and get medical attention if symptoms occur. Do not induce vomiting unless advised by a poison control center.[1][2]

Disposal and Spill Management Plan

Waste Disposal:

  • Environmental Precautions : Avoid release to the environment. Do not allow the material to enter drains, sewers, or water courses.[1][5]

  • Disposal Method : Dispose of all waste, including unused material and contaminated packaging, in accordance with local, regional, and national regulations.[1][5] It is recommended that waste minimization be practiced.[1] Empty containers should be taken to an approved waste handling site.[5]

Spill Cleanup:

  • Immediate Actions : Ensure adequate ventilation and keep unnecessary personnel away.[1] Eliminate all ignition sources.[1]

  • Personal Precautions : Wear the appropriate PPE as detailed above during cleanup.[2]

  • Containment and Cleanup :

    • Small Spills : Wipe up with a damp cloth and place in a suitable container for disposal.[1]

    • Large Spills : Stop the flow of material if it is safe to do so.[1] Contain the spill using an inert, non-combustible absorbent material.[1] Collect the material and place it into a labeled container for disposal.[1] Avoid the generation of dust during cleanup.[1]

  • Post-Cleanup : Clean the contaminated surface thoroughly to remove any residual contamination.[1] Advise local authorities if significant spills cannot be contained.[2][5]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ceftiofur
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。